2-Methylbutyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXJHBAJZQREDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959688 | |
| Record name | 2-Methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-57-1, 389122-94-5 | |
| Record name | 2-Methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-38764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylbutyramide CAS number and molecular formula
An In-depth Technical Guide to 2-Methylbutyramide for Advanced Research
Abstract
This guide provides a comprehensive technical overview of this compound (also known as 2-methylbutanamide), a chiral amide with relevance in synthetic chemistry and as a potential building block in drug discovery. We will explore its chemical identity, stereoisomeric forms, detailed physicochemical properties, and logical synthetic pathways. The document further outlines robust analytical methodologies for structural confirmation, discusses the strategic importance of its structural motifs in medicinal chemistry, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is a primary amide derivative of 2-methylbutanoic acid. Its structure contains a chiral center at the second carbon, meaning it exists as two distinct enantiomers, (S)-(+)-2-Methylbutyramide and (R)-(-)-2-Methylbutyramide, as well as a racemic mixture.
Compound Identification
The fundamental identifiers for this compound and its enantiomers are summarized below. It is critical for researchers to specify the exact form used in experimental work, as stereochemistry can dramatically influence biological activity.
| Identifier | Racemic this compound | (S)-(+)-2-Methylbutyramide | (R)-(-)-2-Methylbutyramide |
| CAS Number | 1113-57-1[1][2] | 13133-74-9 | 389122-94-5 |
| IUPAC Name | 2-methylbutanamide[3] | (2S)-2-methylbutanamide | (2R)-2-methylbutanamide |
| Molecular Formula | C₅H₁₁NO[1][2] | C₅H₁₁NO | C₅H₁₁NO |
| Synonyms | 2-Methylbutanamide | (S)-(+)-2-Methylbutyramide | (R)-2-Methylbutanamide |
| PubChem CID | 97778[3] | 5326627 | 41097729 |
Physicochemical Data
The physical and chemical properties determine the compound's behavior in various experimental settings, from reaction conditions to formulation and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Weight | 101.15 g/mol | [1][2][3] |
| Melting Point | 121 °C | [2] |
| Boiling Point | 180-182 °C (at 12 Torr) | [2] |
| Density (Predicted) | 0.901 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.67 ± 0.50 | [2] |
| XLogP3 | 0.5 | [3] |
Synthesis of this compound: Pathways and Mechanisms
Several established organic chemistry reactions can be employed to synthesize this compound. The choice of pathway depends on the availability of starting materials, desired scale, and stereochemical requirements.
Pathway 1: Ritter Reaction
The Ritter reaction is a robust method for preparing N-alkyl amides.[4] It involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a secondary or tertiary alcohol or an alkene, under strong acidic conditions.[1][5][6]
Causality and Rationale: This pathway is particularly effective for this target molecule because 2-methyl-1-butanol or related alkenes can readily form a secondary carbocation, which then rearranges to a more stable tertiary carbocation. This intermediate is then trapped by a nitrile. The subsequent hydrolysis of the resulting nitrilium ion yields the final amide.[4][5]
Caption: Workflow for this compound synthesis via the Ritter Reaction.
Experimental Protocol (Hypothetical):
-
Carbocation Generation: To a cooled (0 °C) solution of 2-methyl-2-butanol (1.0 eq) in a suitable nitrile (e.g., acetonitrile, used in excess as solvent/reagent), slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.
Pathway 2: From 2-Methylbutanoic Acid
The most direct conceptual route is the amidation of the corresponding carboxylic acid. However, the direct reaction of a carboxylic acid with ammonia is inefficient as it primarily forms an ammonium carboxylate salt at room temperature.[7] Heating is required to dehydrate this salt to the amide.[7][8]
Causality and Rationale: To circumvent the high temperatures and equilibrium limitations, coupling agents are employed in modern synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia at room temperature.[9]
Experimental Protocol (Hypothetical using EDC):
-
Activation: Dissolve 2-methylbutanoic acid (1.0 eq) and EDC (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Amine Addition: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system for identifying this compound and ensuring its purity.
Caption: Key analytical techniques for the structural elucidation of this compound.
-
Infrared (IR) Spectroscopy: This technique identifies functional groups. For this compound, key expected absorptions include two distinct N-H stretching bands around 3300 and 3180 cm⁻¹ (characteristic of a primary amide), a strong C=O (amide I band) stretch around 1660 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide definitive structural information. One would expect to see distinct signals corresponding to the ethyl group's CH₃ and CH₂, the methyl group attached to the chiral center, the single methine (CH) proton, and a broad, D₂O-exchangeable signal for the two NH₂ protons.[12] The splitting patterns (e.g., triplet for the terminal methyl, quartet for the methylene) will confirm connectivity.
-
¹³C NMR: The spectrum should show five distinct signals, corresponding to the five unique carbon environments in the molecule, including the carbonyl carbon at the downfield end (~175-180 ppm).
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight and provides fragmentation data that supports the structure. The molecular ion peak [M]⁺ should be observed at an m/z of 101. Common fragmentation patterns for amides, such as alpha-cleavage adjacent to the carbonyl group, would produce characteristic fragment ions.[11]
Applications in Drug Discovery and Development
While this compound itself is not an active pharmaceutical ingredient, its structural features make it and its precursors valuable in medicinal chemistry.
-
Modulation of Physicochemical Properties: The introduction of a methyl group is a common strategy in lead optimization.[13] The methyl group on the butyramide scaffold can influence the molecule's conformation, lipophilicity (LogP), and interaction with hydrophobic pockets in biological targets. This can modulate pharmacodynamic and pharmacokinetic properties, including metabolic stability.[13]
-
Scaffold for Bioactive Molecules: The core structure is related to valuable pharmacophores. The precursor, 2-methylbutanoic acid, has been investigated for antimicrobial and anticoagulant properties.[14] Amides are often more stable in vivo than their corresponding carboxylic acids and can act as isosteres or prodrugs.
-
Chiral Building Block: As a chiral molecule, enantiomerically pure forms of this compound or its precursors can serve as starting materials for the stereoselective synthesis of more complex drug candidates. Stereochemistry is crucial for specific interactions with chiral biological targets like enzymes and receptors.
Safety and Hazard Information
Based on available data, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a well-defined chemical entity with established physical properties and clear synthetic routes. Its value to the scientific community, particularly in drug development, lies in its role as a versatile chiral building block and a scaffold that incorporates the influential methyl group. A thorough understanding of its synthesis, analytical characterization, and the chemical principles that govern its potential applications is essential for its effective use in advanced research and development projects.
References
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Ritter reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
SINOPEG. (n.d.). The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from [Link]
-
Reddit. (2025, November 25). Synthesize 2-methylbutanamide starting from 1-butene. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-ethyl-3-methylbutanamide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]
-
ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28774, N-Methylbutanamide. Retrieved from [Link]
Sources
- 1. Ritter Reaction [organic-chemistry.org]
- 2. This compound | 1113-57-1 [chemicalbook.com]
- 3. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications - Nanjing Chemical Material Corp. [njchm.com]
2-Methylbutyramide solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Methylbutyramide in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a primary amide with applications in chemical synthesis and research. The document synthesizes theoretical principles of solubility with predictive analysis for common organic solvents. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on molecular structure and the principles of intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable empirical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.
Introduction to this compound
This compound (CAS No: 1113-57-1) is an organic compound with the chemical formula C₅H₁₁NO.[1][2] As a primary amide, its structure consists of a five-carbon branched alkyl group attached to a carboxamide functional group (-CONH₂). At room temperature, most simple amides are solids, and this compound follows this trend with a reported melting point of 121°C.[1][3][4] Its molecular weight is approximately 101.15 g/mol .[5][6]
The solubility of a compound is a critical physicochemical property that dictates its utility in synthesis, purification, formulation, and analytical applications. For drug development professionals, understanding solubility is fundamental to predicting absorption and bioavailability.[7] This guide delves into the factors governing the solubility of this compound and provides the necessary tools for its empirical validation.
The Molecular Basis of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level. The specific structure of this compound, featuring both polar and non-polar regions, results in a complex solubility profile.
-
The Amide Functional Group: The -CONH₂ group is highly polar due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms, creating strong dipole moments.[8][9]
-
Hydrogen Bonding: Crucially, as a primary amide, this compound can act as both a hydrogen bond donor (via the two N-H bonds) and a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen).[9][10][11] This dual capability allows for extensive hydrogen bonding networks, significantly influencing its solubility in protic solvents.[4][12]
-
The Alkyl Chain: The 2-methylbutyl group is a non-polar, hydrophobic hydrocarbon chain. As the size of the non-polar portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[10][13] With five carbon atoms, this compound is near the borderline for water solubility among simple amides.[12][14][15][16]
The interplay between the polar, hydrogen-bonding amide head and the non-polar alkyl tail determines its solubility in any given solvent.
Caption: Intermolecular forces between this compound and different solvent classes.
Predictive Solubility in Common Organic Solvents
Based on the principles outlined above, we can predict the solubility of this compound across various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding as both donors and acceptors. Due to the strong hydrogen bonding capabilities of the primary amide group, this compound is expected to exhibit high solubility in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities.[17] this compound can donate a hydrogen bond to the solvent's oxygen or nitrogen atoms. Therefore, it is predicted to have good to moderate solubility , driven by dipole-dipole interactions and this one-way hydrogen bonding.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents possess intermediate polarity and are effective at dissolving a wide range of organic compounds.[18] While not capable of hydrogen bonding, their polarity should be sufficient to interact favorably with the amide dipole, leading to moderate to good solubility .
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak van der Waals forces.[19] The significant polarity of the amide group makes it energetically unfavorable to dissolve in a non-polar environment. Consequently, this compound is expected to have low to negligible solubility in these solvents.
Summary of Predicted Solubility
The following table summarizes the expected solubility of this compound. It is critical to note that these are qualitative predictions; quantitative experimental determination is required for any practical application.
| Solvent Class | Representative Solvents | Dominant Intermolecular Force(s) | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | High |
| Polar Aprotic | Acetone, DMSO, THF | Dipole-Dipole, Hydrogen Bonding (Acceptor) | Good to Moderate |
| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole | Moderate to Good |
| Non-Polar | Hexane, Toluene, Diethyl Ether | van der Waals (Dispersion) Forces | Low to Negligible |
Protocol for Experimental Solubility Determination
To move beyond prediction, the thermodynamic solubility must be determined empirically. The shake-flask method is the gold-standard technique for this purpose due to its reliability for even sparingly soluble compounds.[20]
Objective
To determine the equilibrium (thermodynamic) solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, GC)
Caption: Workflow for the Shake-Flask Method of solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). Temperature control is crucial as solubility is temperature-dependent.[21]
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. This extended time allows the dissolution and precipitation processes to reach a steady state.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed until the excess solid has completely settled.
-
Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound in the same solvent.
-
Precisely dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine its concentration.[20][22]
-
-
Calculation:
-
Use the measured concentration and the dilution factor to calculate the concentration of the saturated solution. This value represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
-
The result is typically expressed in units of mg/mL or mol/L.
-
Conclusion
The solubility of this compound is a direct function of its molecular structure. Its primary amide group enables strong hydrogen bonding, predicting high solubility in polar protic solvents like alcohols. Moderate to good solubility is anticipated in polar aprotic and halogenated solvents, while poor solubility is expected in non-polar hydrocarbon solvents. While these predictions provide a valuable starting point for solvent selection, they are no substitute for empirical data. The provided shake-flask protocol offers a robust and reliable method for generating the precise, quantitative solubility data essential for advancing research and development activities.
References
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.). MIT OpenCourseWare.
- Amides - Organic Chemistry. (n.d.). Science Ready.
- Amide. (n.d.). Wikipedia.
- Physical Properties of Amides. (2024, October 16). Chemistry LibreTexts.
- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.
- Physical Properties of Amides. (2020, August 21). Chemistry LibreTexts.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- This compound CAS#: 1113-57-1. (n.d.). ChemicalBook.
- Solubility of Amides. (n.d.). ECHEMI.
- (R)-2-Methylbutanamide | C5H11NO. (n.d.). PubChem.
- Measuring Solubility. (n.d.). Alloprof.
- This compound | 1113-57-1. (n.d.). ChemicalBook.
- 2-Methylbutanamide | C5H11NO. (n.d.). PubChem.
- Physical Properties of Amides. (2025, March 18). Chemistry LibreTexts.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Physical Properties of Amides. (2022, August 16). Chemistry LibreTexts.
- Physical Properties of Amides. (2014, August 20). Chemistry LibreTexts.
- Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (n.d.). MIT OpenCourseWare.
- When separating amide from carboxylic acid, why is an ether suitable? (2019, July 7). Reddit.
- Physical Properties of Amides. (n.d.). Lumen Learning.
- Ketones, Amines and Amides. (n.d.). Organic Chemistry.
Sources
- 1. This compound CAS#: 1113-57-1 [m.chemicalbook.com]
- 2. This compound | 1113-57-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. (R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Amide - Wikipedia [en.wikipedia.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ketones, Amines and Amides - Organic Chemistry [organicchemistrystructures.weebly.com]
- 18. webhome.auburn.edu [webhome.auburn.edu]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 22. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide to 2-Methylbutyramide: Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyramide, a branched-chain amide, is a naturally occurring volatile compound with significant implications in flavor chemistry and potentially broader applications in the life sciences. This guide provides a comprehensive technical overview of its discovery, natural prevalence, biosynthetic origins, chemical synthesis, and the analytical methodologies required for its detection and characterization. By synthesizing current scientific knowledge, this document serves as a foundational resource for professionals engaged in natural product chemistry, food science, and drug development.
Introduction: The Chemical Identity of this compound
This compound, systematically known as 2-methylbutanamide, is a primary amide with the chemical formula C₅H₁₁NO.[1] Its structure features a five-carbon backbone with a methyl group at the second carbon position. The presence of a chiral center at this position means that this compound can exist as two distinct enantiomers: (S)-2-methylbutyramide and (R)-2-methylbutyramide. This chirality is of significant interest as enantiomers can exhibit different biological activities and sensory properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methylbutanamide | PubChem |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| CAS Number | 1113-57-1 | PubChem[1] |
| Appearance | White crystalline solid (at room temperature) | Chemical Supplier Data |
| Boiling Point | 232 °C (estimated) | Chemical Supplier Data |
| Solubility | Soluble in water and organic solvents | Chemical Supplier Data |
Discovery and Natural Occurrence
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its identification is intrinsically linked to the advancement of analytical techniques for characterizing volatile compounds in natural products.
Presence in Fermented Foods
A significant body of evidence points to the presence of this compound in fermented foods, particularly aged cheeses.[2][3][4] Its formation is closely tied to the microbial and enzymatic degradation of the branched-chain amino acid L-isoleucine during the ripening process.[4][5] The metabolic activities of various microorganisms, including lactic acid bacteria (LAB) and yeasts, are crucial in this transformation.[6][7] For instance, in Gouda-type cheeses, the concentration of related branched-chain fatty acids, such as 2-methylbutanoic acid, increases with ripening time, suggesting a dynamic process of formation.[5]
The presence of branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, is well-documented in cheeses and these are considered key precursors to the corresponding amides.[2]
Microbial Origins: The Role of Streptomyces
The genus Streptomyces is renowned for its prolific production of a vast array of secondary metabolites, including a multitude of amide-containing compounds.[8][9][10][11][12] These soil-dwelling, Gram-positive bacteria possess complex biosynthetic machinery capable of generating structurally diverse molecules with a wide range of biological activities. While the specific isolation of this compound from a Streptomyces species is not extensively documented in readily available literature, the known metabolic capabilities of these organisms make them a highly probable natural source. The biosynthesis of amides in Streptomyces often involves non-ribosomal peptide synthetases (NRPSs) and other unique enzymatic pathways.[10][11]
Biosynthesis: A Link to Amino Acid Metabolism
The biosynthetic pathway of this compound is believed to originate from the catabolism of the essential amino acid L-isoleucine. This pathway is a well-established route for the formation of various flavor compounds in fermented foods.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbutyric acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation: To the stirred solution, add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). Allow the mixture to stir at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Amination: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Analytical Methodologies
The detection, quantification, and characterization of this compound in various matrices require a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical tool for the analysis of volatile and semi-volatile compounds like this compound. [13][14][15] Sample Preparation for GC-MS Analysis of Volatiles in Food Matrices
For the analysis of this compound in complex food matrices such as cheese, a sample preparation step is crucial to isolate and concentrate the volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. [14] Experimental Protocol: HS-SPME-GC-MS Analysis
-
Sample Preparation: Homogenize a representative sample of the food matrix. Place a known amount of the homogenized sample into a headspace vial.
-
SPME: Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the vial at a controlled temperature and for a specific time to allow for the adsorption of volatile compounds.
-
GC-MS Analysis: Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph. Use a suitable capillary column (e.g., a mid-polar column) for the separation of the volatile compounds. The mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, as well as the amide protons. The chemical shifts and coupling patterns will be characteristic of the 2-methylbutyl group.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. [16][17]
Chiral Separation
Given the chiral nature of this compound, methods for the separation of its enantiomers are important for studying their distinct biological and sensory properties. Chiral gas chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) are the preferred techniques for this purpose. [18][19][20][21][22]
Conclusion
This compound is a naturally occurring amide with a notable presence in fermented foods and a likely microbial origin. Its biosynthesis is intricately linked to the metabolism of L-isoleucine. The chemical synthesis of this compound is readily achievable through standard amidation reactions. A combination of advanced analytical techniques, particularly GC-MS and NMR spectroscopy, is essential for its comprehensive analysis. Further research into the specific biological activities of the individual enantiomers of this compound may unveil novel applications in the pharmaceutical and flavor industries.
References
-
Lacey, H. J., & Rutledge, P. J. (2022). Recently Discovered Secondary Metabolites from Streptomyces Species. Molecules, 27(3), 887. [Link]
-
Salwan, R., & Sharma, P. (2020). Streptomyces: host for refactoring of diverse bioactive secondary metabolites. Antonie van Leeuwenhoek, 113(11), 1637–1662. [Link]
-
Lee, S. Y., & Lee, S. M. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 10(7), 1549. [Link]
-
Zotchev, S. B., & Sekurova, O. N. (2024). Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum. Frontiers in Microbiology, 15, 1366050. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Zotchev, S. B., & Sekurova, O. N. (2024). Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum. Frontiers in Microbiology, 15, 1366050. [Link]
-
Singh, P., & Khajuria, A. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology, 3, 1018621. [Link]
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Engles, W. J. M. (1997). Volatile and non-volatile compounds in ripened cheese: their formation and their contribution to flavour. [Doctoral dissertation, Wageningen University]. WUR eDepot. [Link]
-
Curak, J., & Tudor, K. (2023). Biochemistry of aroma compounds in cheese. Croatian Journal of Food Science and Technology, 15(2), 238-249. [Link]
-
Faccia, M., & Esteki, M. (2020). Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. Foods, 9(1), 105. [Link]
-
The Editors of Encyclopaedia Britannica. (2025, November 20). Amide. In Encyclopædia Britannica. [Link]
-
Weghuber, J., et al. (2024). Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk. Journal of Agricultural and Food Chemistry, 72(19), 8345–8356. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
ResearchGate. (n.d.). Main volatile compounds detected in cheeses after 30 days of ripening. [Link]
-
Wikipedia. (2023, December 26). Amide. [Link]
-
LibreTexts Chemistry. (2021, July 31). 24.3: Synthesis of Amides. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Doctoral dissertation, Università degli Studi di Sassari]. IRIS UNISS. [Link]
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
Scribd. (n.d.). Chiral Drug Separation. [Link]
-
Dimidi, E., et al. (2019). Microbial Fermentation in Food and Beverage Industries: Innovations, Challenges, and Opportunities. Foods, 8(9), 397. [Link]
-
Ferreira, I., & Rodrigues, R. (2021). Enantiomers and Their Resolution. Applied Sciences, 11(16), 7561. [Link]
-
Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. [Link]
-
ChemSynthesis. (n.d.). N,N-dibenzyl-2-methylbutanamide. [Link]
-
Zhang, Y., et al. (2023). Microbial Interactions in Food Fermentation: Interactions, Analysis Strategies, and Quality Enhancement. Foods, 12(15), 2872. [Link]
-
Şanlier, N., Gökcen, B. B., & Sezgin, A. C. (2019). Health-Promoting Components in Fermented Foods: An Up-to-Date Systematic Review. Nutrients, 11(6), 1249. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
ChemSynthesis. (n.d.). 2-ethyl-3-methylbutanamide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226198, Butyramide, 2-ethyl-N-methyl-. [Link]
-
Şanlier, N., Gökcen, B. B., & Sezgin, A. C. (2019). Certain Fermented Foods and Their Possible Health Effects with a Focus on Bioactive Compounds and Microorganisms. Foods, 8(6), 194. [Link]
-
Minich, J. J., et al. (2019). Microbial Transformations of Organically Fermented Foods. mSystems, 4(5), e00341-19. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Biochemistry of aroma compounds in cheese [hrcak.srce.hr]
- 4. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Interactions in Food Fermentation: Interactions, Analysis Strategies, and Quality Enhancement [mdpi.com]
- 7. Health-Promoting Components in Fermented Foods: An Up-to-Date Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]
- 11. Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scioninstruments.com [scioninstruments.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. mdpi.com [mdpi.com]
- 22. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: A Technical Guide to 2-Methylbutyramide as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can mean the difference between a life-saving therapeutic and an inert or even harmful compound.[1][2][3][4][5] This guide delves into the significance and practical application of 2-methylbutyramide, a valuable chiral building block, providing an in-depth exploration of its properties, synthesis, and role in the development of enantiomerically pure active pharmaceutical ingredients (APIs).
The Imperative of Chirality in Drug Design
The biological systems that drugs target—receptors, enzymes, and other proteins—are themselves chiral. This inherent chirality dictates that they will interact differently with each enantiomer of a chiral drug. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects.[2][3][4] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the activity of each enantiomer in a chiral drug.[1] This has driven a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs, creating a substantial demand for versatile and reliable chiral building blocks.[6]
This compound: A Profile of a Versatile Chiral Synthon
This compound, with its chiral center at the second carbon, is a valuable synthon for introducing a specific stereochemistry into a target molecule. Its two enantiomers, (R)-2-methylbutyramide and (S)-2-methylbutyramide, offer distinct spatial arrangements of the methyl and ethyl groups, which can be crucial for achieving the desired biological activity in a final drug product.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| Melting Point | 121 °C |
| Boiling Point | 180-182 °C (at 12 Torr) |
| CAS Number (Racemic) | 1113-57-1 |
| CAS Number ((R)-enantiomer) | 389122-94-5 |
| CAS Number ((S)-enantiomer) | 13133-74-9 |
Data sourced from PubChem and ChemicalBook.[7][8][9]
Pathways to Enantiopurity: Synthesizing (R)- and (S)-2-Methylbutyramide
The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. Two primary strategies are commonly employed: the resolution of a racemic mixture and asymmetric synthesis.
Enzymatic Kinetic Resolution of the Precursor
One of the most efficient methods for obtaining enantiopure 2-methylbutyric acid, the direct precursor to this compound, is through enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the two.
Workflow for Enzymatic Resolution and Subsequent Amidation:
Caption: Enzymatic Resolution and Amidation Workflow.
Studies have shown that lipases such as Candida antarctica B, Candida rugosa, and Rhizopus oryzae can effectively resolve racemic 2-methylbutyric acid through enantioselective esterification. For instance, Candida antarctica B lipase has been used to produce (R)-pentyl 2-methylbutyrate with high enantiomeric excess.[10][11] The unreacted (S)-acid can then be separated, and both the resolved acid and the ester (after hydrolysis) can be converted to their corresponding amides.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution and Amidation
-
Enantioselective Esterification:
-
In a suitable organic solvent (e.g., hexane), combine racemic 2-methylbutyric acid, an alcohol (e.g., 1-pentanol), and an immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separate the resulting ester (enriched in one enantiomer) from the unreacted acid (enriched in the other enantiomer) by extraction or chromatography.
-
-
Hydrolysis of the Ester (if necessary):
-
Hydrolyze the separated ester using a base (e.g., sodium hydroxide) in an aqueous/alcoholic solution to obtain the corresponding enantiomerically enriched carboxylic acid.
-
Acidify the solution and extract the carboxylic acid.
-
-
Amidation:
-
Convert the enantiomerically pure 2-methylbutyric acid to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.
-
Carefully add the acyl chloride to a solution of ammonia (or an appropriate amine) in a suitable solvent to form the desired enantiopure this compound.
-
Purify the product by recrystallization or chromatography.
-
Asymmetric Synthesis Using Chiral Auxiliaries
An alternative to resolution is asymmetric synthesis, where a chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[7][12][13][14]
Workflow for Asymmetric Synthesis via Evans Auxiliary:
Caption: Asymmetric Synthesis using an Evans Chiral Auxiliary.
This method allows for the highly diastereoselective formation of a new stereocenter, which, upon cleavage of the auxiliary, yields the enantiomerically pure carboxylic acid. This acid can then be converted to this compound.
Experimental Protocol: Asymmetric Synthesis via Evans Auxiliary
-
Acylation of the Chiral Auxiliary:
-
React the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.
-
-
Asymmetric Alkylation:
-
Deprotonate the N-propionyl oxazolidinone with a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (e.g., -78°C) to form the chiral enolate.
-
Add an alkylating agent (e.g., methyl iodide) to the enolate solution. The bulky chiral auxiliary will direct the approach of the electrophile, leading to a highly diastereoselective alkylation.
-
-
Cleavage of the Auxiliary:
-
Cleave the alkylated auxiliary to release the enantiomerically pure 2-methylbutyric acid. This can be achieved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide.
-
The chiral auxiliary can often be recovered and reused.
-
-
Amidation:
-
Convert the resulting enantiopure 2-methylbutyric acid to this compound using the amidation procedure described in the previous section.
-
Case Study: The Chiral Core in Levetiracetam
A prominent example that underscores the importance of the chiral 2-aminobutyl scaffold, which is structurally very similar to that of this compound, is the synthesis of the anti-epileptic drug Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide).[10][11][12][13] The therapeutic efficacy of Levetiracetam resides in its (S)-enantiomer.
The industrial synthesis of Levetiracetam frequently employs (S)-2-aminobutyramide hydrochloride as a key chiral starting material.[10][11][12][13] This building block contains the crucial (S)-configured stereocenter that is directly incorporated into the final drug molecule. The synthesis typically involves the condensation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring.[10][11][12][13]
The successful and large-scale production of Levetiracetam is a testament to the utility of enantiopure C4 building blocks like (S)-2-aminobutyramide. This highlights the broader significance of the chiral 2-methylbutanoyl core, present in this compound, as a valuable synthon for the construction of complex, biologically active molecules. The principles and synthetic strategies used to prepare (S)-2-aminobutyramide are directly applicable to the synthesis of (S)-2-methylbutyramide, further emphasizing its potential in drug discovery and development.
Conclusion and Future Outlook
This compound, in its enantiomerically pure forms, represents a fundamental and versatile chiral building block for the pharmaceutical industry. The accessibility of its enantiomers through robust methods like enzymatic kinetic resolution and asymmetric synthesis using chiral auxiliaries makes it an attractive starting material for the construction of complex chiral molecules. As the demand for single-enantiomer drugs continues to grow, the importance of reliable and efficient access to such chiral synthons will only increase. Future developments in catalytic asymmetric synthesis and biocatalysis are expected to provide even more direct and sustainable routes to enantiopure this compound and its derivatives, further solidifying its role as a cornerstone of modern pharmaceutical synthesis.
References
- An asymmetric synthesis of Levetiracetam. (URL not available)
- Industrial process for preparation of Levetiracetam. (URL not available)
- CN102675181B - Preparation method of levetiracetam - Google P
-
Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy - myExperiment. ([Link])
-
An alternate synthesis of levetiracetam - Taylor & Francis Online. ([Link])
-
(R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem - NIH. ([Link])
-
Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds - ResearchGate. ([Link])
-
LIPASE Kinetic Method - BIOLABO. ([Link])
-
2-Methylbutanamide | C5H11NO | CID 97778 - PubChem - NIH. ([Link])
-
Examples for chiral APIs with significant differences in biological activities of the enantiomers. … - ResearchGate. ([Link])
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. ([Link])
-
Synthesis of chiral building blocks for use in drug discovery - PubMed. ([Link])
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. ([Link])
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - ResearchGate. ([Link])
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. ([Link])
-
The Role of Chiral Building Blocks in Pharmaceutical Synthesis. ([Link])
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. ([Link])
-
Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy - Research Explorer The University of Manchester. ([Link])
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. ([Link])
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ([Link])
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. ([Link])
-
The Significance of Chirality in Drug Design and Development - ResearchGate. ([Link])
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. ([Link])
-
Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed Central. ([Link])
-
Role of Chirality in Drugs - Juniper Publishers. ([Link])
-
Chiral Drugs: An Overview - PMC - PubMed Central. ([Link])
-
The significance of chirality in contemporary drug discovery-a mini review - PubMed Central. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. myexperiment.org [myexperiment.org]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Biological Activity of 2-Methylbutyramide
Abstract
2-Methylbutyramide, a short-chain fatty acid amide, is a molecule of growing interest within the scientific community. While direct and extensive research on its biological activity remains in nascent stages, its structural relationship to well-characterized compounds, such as 2-methylbutyric acid and other short-chain fatty acids (SCFAs), provides a strong foundation for predicting its pharmacological potential. This guide synthesizes the current understanding of related molecules to infer the likely biological activities of this compound, focusing on its potential as a histone deacetylase (HDAC) inhibitor, an anticonvulsant, and an anti-inflammatory agent. Detailed experimental protocols are provided to facilitate further investigation into these promising areas.
Introduction to this compound
This compound (C5H11NO) is a simple, branched-chain amide derivative of 2-methylbutyric acid.[1] Its chemical structure suggests potential interactions with biological systems that recognize and process short-chain fatty acids and their derivatives. While primarily cataloged in chemical databases, its biological significance is largely extrapolated from its parent carboxylic acid and other structurally similar molecules.[2][3]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | 2-methylbutanamide |
| CAS Number | 1113-57-1 |
Predicted Biological Activities and Mechanisms of Action
Based on the established activities of its structural analogs, this compound is hypothesized to exhibit several key biological functions.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Short-chain fatty acids, notably butyrate, are well-established inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] By inhibiting HDACs, compounds can induce histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[5] This mechanism is a key target in cancer therapy and for the treatment of neurological disorders.[6]
Given that this compound is the amide of 2-methylbutyric acid, it is plausible that it could act as a pro-drug, being hydrolyzed in vivo by amidase enzymes to release the active carboxylic acid, which would then inhibit HDACs.[7][8] Alternatively, the amide itself may possess intrinsic inhibitory activity.
Inferred Signaling Pathway: HDAC Inhibition
Caption: Workflow for the fluorometric HDAC inhibitor screening assay.
In Vivo Anticonvulsant Activity Screening
This protocol describes the pentylenetetrazole (PTZ)-induced seizure model in mice to evaluate the anticonvulsant effects of this compound.
Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates potential anticonvulsant activity. [5][9] Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., diazepam), and different dose levels of this compound.
-
Drug Administration: Administer the test compounds or vehicle via i.p. injection.
-
Pre-treatment Time: Allow a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.
-
Data Analysis: Compare the seizure latency and incidence between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
In Vivo Anti-inflammatory Activity Assay
This protocol details the carrageenan-induced paw edema model in rats to assess the anti-inflammatory potential of this compound.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized, acute inflammation characterized by edema (swelling). The anti-inflammatory effect of a compound is quantified by its ability to reduce this swelling. [10][11] Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats and divide them into control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer. [10]3. Drug Administration: Administer this compound, positive control, or vehicle orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [10]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection. [11]6. Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Metabolism and Bioavailability
A critical aspect of the biological activity of this compound is its potential in vivo hydrolysis to 2-methylbutyric acid. This biotransformation is likely catalyzed by amidase enzymes (acylamide amidohydrolases), which are widely distributed in various tissues and are responsible for the hydrolysis of amide bonds. [7][8]The conversion of the amide to the more polar carboxylic acid could significantly impact its pharmacokinetic profile and its ability to interact with molecular targets like HDACs.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently limited, a strong theoretical framework based on its structural similarity to known bioactive compounds suggests significant potential in several therapeutic areas. The inferred activities as an HDAC inhibitor, an anticonvulsant, and an anti-inflammatory agent warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these hypotheses. Future studies should focus on confirming these activities, elucidating the precise mechanisms of action, and investigating the pharmacokinetic and metabolic profile of this compound to fully understand its therapeutic potential.
References
- Amidase - Grokipedia. (2026, January 8).
- Amidase - Wikipedia.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
- Carrageenan Induced Paw Edema (R
- Carrageenan Induced Paw Edema Model - Cre
- Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
- Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed.
- The Hydrolysis of Amide - ResearchG
- 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem - NIH.
- Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed.
- Biological significance of short-chain fatty acid metabolism by the intestinal microbiome - PubMed.
- Progress in the biology and analysis of short chain f
- An In-depth Technical Guide to 2-Methylbutyryl CoA: Structure, Properties, and Metabolism - Benchchem.
- Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
- Inhibition of histone deacetylase activity by butyr
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.
- Anticonvulsant activity of two metabotropic glutamate group I antagonists selective for the mGlu5 receptor: 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and (E) - PubMed.
- Histone deacetylase inhibitor - Wikipedia.
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central.
- HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) - Abcam.
- Butyrate Histone Deacetylase Inhibitors - PMC - NIH.
- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
- Virtual screening and experimental validation of novel histone deacetylase inhibitors - NIH. (2016, July 21).
- HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1) | Cayman Chemical.
- Branched Chain Amino Acids - PMC - NIH.
- Biosynthesis, degradation, and pharmacological importance of the f
Sources
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Amidase - Wikipedia [en.wikipedia.org]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. inotiv.com [inotiv.com]
Section 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of 2-Methylbutyramide
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No. 1113-57-1), tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
This compound, also known as 2-Methylbutanamide, is a simple amide derivative. Understanding its fundamental properties is the first step in a robust risk assessment.
| Identifier | Value | Reference |
| IUPAC Name | 2-methylbutanamide | [1] |
| CAS Number | 1113-57-1 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Melting Point | 121 °C | [3] |
| Boiling Point | 180-182 °C (at 12 Torr) | [3] |
| Computed Physicochemical Properties | Value | Reference |
| XLogP3-AA (Lipophilicity) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with acute toxicity and irritation.[1][2]
Signal Word: Warning [2]
GHS Hazard Pictograms:
-
Health Hazard:
-
Exclamation Mark:
Hazard Statements:
| Hazard Code | Hazard Statement | Hazard Class | Reference |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][2] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2] |
The causality behind these classifications lies in the chemical reactivity of the amide functional group and its potential to interact with biological macromolecules upon exposure, leading to irritation and toxic effects if ingested.
Section 3: Safe Handling, Storage, and Engineering Controls
A proactive approach to safety involves minimizing exposure through proper handling, storage, and the use of engineering controls.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood.[4] This is critical to mitigate the risk of respiratory irritation by containing airborne particulates.[1][2] All weighing and transfer operations should be performed within the fume hood. The laboratory must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][5]
Procedural Controls and Safe Handling
-
Avoid Contact: Avoid all direct contact with skin and eyes.[4][6] Do not breathe dust or vapors.[2]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[2][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Grounding: For operations that could generate static electricity, ensure containers and receiving equipment are properly grounded and bonded to prevent ignition.[7][8]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[2]
Storage Requirements
-
Container: Store in a tightly-closed, original container.[2]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[2][9]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Security: For larger quantities, it is advisable to store the material in a locked cabinet or area to restrict access.[2]
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale and Reference |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[10][11] | Protects against serious eye irritation (H319). Goggles are required to prevent dust from entering the eyes.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A disposable lab coat or chemical-resistant apron. | Protects against skin irritation (H315). Contaminated clothing must be removed and washed before reuse.[2][4][12] |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If a fume hood is unavailable or concentrations exceed exposure limits, a NIOSH-approved air-purifying respirator with an appropriate particulate filter is necessary.[13] | Protects against respiratory tract irritation (H335).[2] |
Section 5: Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an accidental exposure. Always show the Safety Data Sheet to responding medical personnel.[2]
-
Inhalation: If inhaled, immediately move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][12]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or physician immediately.[2][14]
Section 6: Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Unsuitable Media: Do not use a heavy water stream.[6]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 4. Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place the material into a suitable, labeled, and closed container for disposal.[7][8] Do not allow the material to enter drains or surface water.[8]
Section 7: Toxicological Information
The primary toxicological concerns for this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] Currently, there is no specific data available classifying it as a carcinogen, mutagen, or reproductive toxin.[15] As with many chemicals lacking extensive toxicological profiles, it should be handled as a substance of unknown long-term toxicity, and exposure should be minimized.
Section 8: Experimental Protocols
Protocol: Weighing and Handling this compound for Solution Preparation
-
Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood. Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).
-
Weighing: Tare an analytical balance located inside the fume hood or a secondary containment enclosure. Carefully transfer the required amount of this compound from the stock container to a weigh boat using a clean spatula. Keep the stock container closed as much as possible.
-
Transfer: Gently add the weighed powder to the beaker containing the desired solvent. Use a small amount of the solvent to rinse the weigh boat to ensure a complete quantitative transfer.
-
Cleanup: Once the transfer is complete, dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container.
-
Decontamination: Wipe down the spatula, the work surface within the fume hood, and the exterior of the containers with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the chemical waste.
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
Section 9: Workflow and Disposal
Safe Handling Workflow Diagram
The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Disposal Considerations
Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[2][7] Do not dispose of this compound down the drain.[4] Contaminated packaging and materials (e.g., gloves, wipes, weigh boats) should be placed in a sealed, labeled container and disposed of as solid chemical waste. Unused material should be disposed of via the institution's Environmental Health and Safety (EHS) office.[2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7283, 2-Methylbutylamine. [Link]
-
Loba Chemie. Safety Data Sheet: METHYL 2-[N,N-(DIMETHYLAMINO)]-2-PHENYL-BUTYRATE. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226198, Butyramide, 2-ethyl-N-methyl-. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 41097729, (R)-2-Methylbutanamide. [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Rhode Island Department of Environmental Management. Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 2-methylbutyrate. [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound CAS#: 1113-57-1 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemos.de [chemos.de]
- 10. dem.ri.gov [dem.ri.gov]
- 11. americanchemistry.com [americanchemistry.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Theoretical studies on 2-Methylbutyramide conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-Methylbutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For small molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount for applications in drug design and materials science. This guide provides a detailed exploration of the theoretical methodologies employed to study the conformational preferences of this compound. We will delve into the principles of conformational analysis, the computational workflows used to identify stable conformers, and the interpretation of the resulting energy landscape. This document serves as a practical and theoretical resource for researchers aiming to apply computational chemistry techniques to elucidate the structural dynamics of flexible molecules.
Introduction: The Significance of Molecular Conformation
The seemingly simple molecule, this compound (C₅H₁₁NO), presents a fascinating case study in conformational complexity.[1] As with any molecule possessing rotatable single bonds, this compound can exist in numerous spatial arrangements, or conformations. These conformers, which are interconvertible through bond rotation, often exhibit distinct energy levels. The population of these conformational states at equilibrium is governed by the Boltzmann distribution, meaning that lower energy conformations are more prevalent.
In the realm of drug development, the bioactive conformation—the specific three-dimensional structure a molecule adopts when it binds to its biological target—may not be its lowest energy state in solution. Therefore, a thorough understanding of the entire conformational energy landscape is crucial for designing potent and selective therapeutic agents. Conformational analysis provides the tools to map this landscape, identifying stable conformers, the energy barriers between them, and their relative populations.[2][3]
Foundational Principles of Conformational Analysis
The conformational landscape of this compound is primarily dictated by rotations around two key single bonds: the C2-C3 bond and the C(O)-N amide bond.
Rotation around the C2-C3 Bond: Alkane-like Behavior
The rotation around the C2-C3 bond in this compound is analogous to that in 2-methylbutane.[4][5][6] This rotation gives rise to staggered and eclipsed conformations, which can be visualized using Newman projections.
-
Staggered Conformations: These are energy minima where the substituents on the front carbon are positioned between the substituents on the back carbon, minimizing steric hindrance. The anti conformation, where the largest groups are 180° apart, is typically the most stable. Gauche conformations, where large groups are 60° apart, are slightly higher in energy.
-
Eclipsed Conformations: These represent energy maxima where the substituents on the front and back carbons are aligned, leading to torsional strain and steric repulsion. The most destabilizing eclipsed conformation occurs when the largest groups are aligned.[2]
Rotation around the Amide C-N Bond: A High Rotational Barrier
The C(O)-N bond in amides exhibits significant double bond character due to resonance. This delocalization of the nitrogen lone pair into the carbonyl π-system results in a substantial rotational barrier, typically around 15-20 kcal/mol.[7][8][9] This high barrier leads to the existence of planar, separable cis and trans isomers, although the trans conformation is generally favored in primary amides to minimize steric clash.
Theoretical Methodology: A Step-by-Step Computational Workflow
A robust theoretical investigation of this compound's conformational landscape involves a multi-step computational approach. This workflow is designed to systematically explore the potential energy surface and identify all significant low-energy conformers.
Initial Structure Generation
The process begins with the generation of an initial 3D structure of this compound. This can be done using any molecular building software.
Conformational Search
A systematic or stochastic conformational search is then performed to explore the rotational degrees of freedom. For a molecule like this compound, this would involve rotating the C2-C3 and C(O)-N bonds at specific intervals (e.g., every 30°) and generating a library of starting geometries.
Quantum Mechanical Calculations
Each generated conformer is then subjected to quantum mechanical calculations to determine its stability.
Experimental Protocol: Computational Conformational Analysis
-
Geometry Optimization: Each starting geometry is optimized to find the nearest local energy minimum on the potential energy surface. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.
-
-
Identification of Unique Conformers: The optimized structures are compared to identify unique conformers based on their energies and geometries (e.g., dihedral angles).
-
Transition State Search: To determine the energy barriers between stable conformers, a transition state search can be performed. This involves identifying the saddle point on the potential energy surface that connects two minima.
The entire computational workflow can be visualized as follows:
Caption: A flowchart illustrating the key steps in a computational workflow for the conformational analysis of a flexible molecule like this compound.
Predicted Conformational Landscape of this compound
Based on the principles outlined above, we can predict the key features of this compound's conformational energy landscape.
Stable Conformers
The lowest energy conformers of this compound are expected to have:
-
A staggered conformation around the C2-C3 bond.
-
A planar trans configuration of the amide group.
The relative energies of the staggered conformers will depend on the steric interactions between the methyl and ethyl groups. The anti conformer, with the C1-C2 bond and the C3-C4 bond at a 180° dihedral angle, is predicted to be the most stable. Gauche interactions will lead to slightly higher energy conformers.
Rotational Barriers
The energy barriers to rotation will vary significantly:
-
C2-C3 Rotation: The barrier to rotation around the C2-C3 bond is expected to be relatively low, on the order of 3-6 kcal/mol, similar to that in butane and other small alkanes.[5] This allows for rapid interconversion between staggered conformers at room temperature.
-
C(O)-N Rotation: The barrier to rotation around the amide bond will be significantly higher, likely in the range of 15-20 kcal/mol.[8] This means that the cis and trans amide isomers will be separable on the NMR timescale at room temperature.
Quantitative Data Summary
| Parameter | Predicted Value (kcal/mol) | Basis of Prediction |
| Gauche (C2-C3) Interaction Energy | ~0.9 | Analogy to butane |
| Eclipsed (H, CH₃) Interaction Energy | ~1.4 | Analogy to propane |
| Eclipsed (CH₃, CH₃) Interaction Energy | ~3.0 | Analogy to butane |
| Rotational Barrier (C2-C3) | 3-6 | Analogy to small alkanes[5] |
| Rotational Barrier (C(O)-N) | 15-20 | General values for amides[8][9] |
This data allows for the construction of a qualitative conformational energy diagram.
Caption: A simplified diagram representing the relative energy levels of key conformers and the rotational barriers for this compound.
Implications for Drug Development and Materials Science
A detailed understanding of the conformational preferences of this compound and similar molecules has profound implications:
-
Structure-Activity Relationship (SAR) Studies: By knowing the stable conformations and the energy required to access other conformations, researchers can better understand how a molecule interacts with its biological target. This knowledge is critical for designing more potent and selective drugs.
-
Pharmacokinetic Properties: The conformation of a molecule can influence its solubility, membrane permeability, and metabolic stability. Computational conformational analysis can aid in the prediction and optimization of these properties.
-
Crystal Engineering: For materials scientists, predicting the likely solid-state conformation is crucial for understanding and controlling crystal packing, which in turn affects the physical properties of the material.
Conclusion
The theoretical study of this compound's conformation, while seemingly academic, provides invaluable insights for practical applications in science and industry. By leveraging established principles of conformational analysis and powerful computational tools, we can construct a detailed map of the molecule's energy landscape. This knowledge empowers researchers to make more informed decisions in the design and development of new molecules with desired properties. The methodologies outlined in this guide provide a robust framework for the conformational analysis of a wide range of flexible molecules.
References
-
Karton, A., & Pross, A. (2009). A Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. ACS Publications. [Link]
-
Linder, M., & Brinck, T. (2003). Computer Simulation of Amide Bond Formation in Aqueous Solution. ResearchGate. [Link]
-
Li, X., et al. (2018). Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis. ResearchGate. [Link]
-
Smith, B. D., & Shang, M. (2004). Unusually Low Barrier to Carbamate C-N Rotation. University of Notre Dame. [Link]
-
Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]
-
Cadoni, R. (2017). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. University of Cagliari. [Link]
-
LibreTexts. (2021). 2.5.1: Conformational analysis. Chemistry LibreTexts. [Link]
-
Al-Jubori, A. A. (2007). Rotational barriers in monomeric CH2=CX-COOH and CH2=CX-CONH2 (X is H or CH3) and vibrational analysis of methacrylic acid and methacrylamide. PubMed. [Link]
-
Wiberg, K. B. (2001). Methyl Rotational Barriers in Amides and Thioamides. ResearchGate. [Link]
-
YouTube. (2020). Conformational Isomers of 2 methylbutane. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbutanamide. PubChem. [Link]
-
Al-Matar, L. A. (2004). Study of the torsional potential energies of 2-methylpropane, n-butane, and 2-methylbutane with high-level ab initio calculations. ResearchGate. [Link]
-
Daura, X., et al. (2009). Conformational analysis in a multidimensional energy landscape: study of an arginylglutamate repeat. PubMed. [Link]
-
Mamontov, E., et al. (2021). Low rotational barriers for the most dynamically active methyl groups in the proposed antiviral drugs for treatment of SARS-CoV-2, apilimod and tetrandrine. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Butyramide, 2-ethyl-N-methyl-. PubChem. [Link]
-
Fuxreiter, M. (2018). Conformational energy landscapes and structural representations of... ResearchGate. [Link]
-
Perlovich, G. L., & Khodov, I. A. (2022). Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review. MDPI. [Link]
-
Barran, P. E., et al. (2022). Conformational landscapes of rigid and flexible molecules explored with variable temperature ion mobility-mass spectrometry. ChemRxiv. [Link]
-
Sugita, Y., & Okamoto, Y. (2000). Free energy landscapes of peptides by enhanced conformational sampling. PubMed. [Link]
-
LibreTexts. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]
-
Zhang, X. (2012). A High-Level Theoretical Study on the Gas-Phase Identity Methyl Transfer Reactions. ResearchGate. [Link]
-
YouTube. (2021). Organic Chemistry Conformational Analysis of 2 Methylbutane Rotational Plot. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylbutanamide. PubChem. [Link]
-
Badawi, H. M., et al. (2014). Experimental and theoretical studies of the molecular structure of 1-(2-pyridinylmethyl)-2-methylbenzimidazole. ResearchGate. [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. www3.nd.edu [www3.nd.edu]
- 8. Rotational barriers in monomeric CH2=CX-COOH and CH2=CX-CONH2 (X is H or CH3) and vibrational analysis of methacrylic acid and methacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Methylbutyramide as a Novel Green Solvent for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Imperative for Greener Solvents in Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, represent cornerstone methodologies in modern synthetic organic chemistry, particularly within pharmaceutical and materials science research and development.[1][2][3] The efficiency and versatility of these transformations have revolutionized the construction of complex molecular architectures. However, a significant portion of these reactions traditionally rely on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane.[4] Growing regulatory scrutiny and an increasing focus on the principles of green chemistry have highlighted the environmental and health concerns associated with these conventional solvents, driving the search for safer, more sustainable alternatives.[4]
This application note introduces 2-methylbutyramide as a promising, yet underexplored, green solvent candidate for palladium-catalyzed reactions. As a bio-derived amide, it presents a potentially more benign toxicological profile and environmental footprint. Its physical properties, including a high boiling point and polarity, suggest its suitability as a replacement for traditional polar aprotic solvents. While direct literature precedent for this compound in these specific applications is nascent, this guide provides detailed, illustrative protocols based on established principles of palladium catalysis and the known behavior of similar amide solvents. These protocols are intended to serve as a robust starting point for researchers and drug development professionals seeking to implement greener and more sustainable synthetic routes.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount to its successful implementation in chemical synthesis. This compound possesses characteristics that make it an attractive candidate for a reaction medium in palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 121 °C | [6] |
| Boiling Point | 180-182 °C (at 12 Torr) | [6] |
| CAS Number | 1113-57-1 | [5] |
Illustrative Protocols for Palladium-Catalyzed Reactions in this compound
The following protocols are designed as a starting point for the investigation of this compound as a solvent in key palladium-catalyzed cross-coupling reactions. Optimization of catalyst loading, base, temperature, and reaction time may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[7][8] The use of a polar solvent is often crucial for the solubility of the base and to facilitate the transmetalation step.[9]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition and Degassing: Add this compound (3-5 mL) to the flask. Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, subject the sealed flask to three cycles of vacuum and backfilling with an inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.[4] A thorough degassing of the solvent and maintenance of an inert atmosphere are critical for catalytic efficiency.
-
Base Selection: The choice of base is crucial and often substrate-dependent.[7] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and their solubility in this compound, potentially enhanced at elevated temperatures, would be a key factor.
-
Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.[8] The high boiling point of this compound makes it well-suited for such conditions.
Mizoroki-Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[2][10] Polar aprotic solvents are often employed to facilitate the reaction.[11]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).
-
Solvent and Base Addition: Add this compound (3-5 mL) followed by a hindered organic base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).
-
Degassing and Sealing: Degas the mixture as described for the Suzuki-Miyaura protocol and securely seal the reaction tube.
-
Reaction Execution: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting materials using TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the substituted alkene product.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.[2]
-
Base: An organic amine base is typically used to neutralize the hydrogen halide generated during the catalytic cycle.[12]
-
Sealed Tube: Due to the volatility of some alkenes and the elevated temperatures often required, conducting the reaction in a sealed tube is a standard safety and efficiency measure.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[3][13]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous and degassed this compound (3-5 mL).
-
Reaction Execution: Seal the vial and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction for the disappearance of the aryl halide by GC-MS or LC-MS.
-
Workup: Cool the reaction to ambient temperature. Dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Bulky Ligands: The use of sterically hindered and electron-rich phosphine ligands (Buchwald or Hartwig ligands) is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile.[14]
-
Anhydrous Conditions: Many of the bases used in Buchwald-Hartwig amination are sensitive to moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.
Visualizing the Catalytic Processes
To aid in the conceptual understanding of these transformations, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed reaction.
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.[15]
Conclusion and Future Outlook
This compound presents itself as a viable and potentially greener alternative to conventional polar aprotic solvents in palladium-catalyzed cross-coupling reactions. Its favorable physical properties, including a high boiling point and polarity, combined with a more benign safety profile, make it an attractive candidate for further investigation. The illustrative protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Further studies are warranted to fully elucidate its scope, limitations, and potential advantages in terms of reaction kinetics, catalyst stability, and product yields across a diverse range of substrates. The adoption of such greener solvents is a critical step towards the development of more sustainable and environmentally responsible chemical manufacturing processes.
References
-
2-Methylbutanamide. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
SAFETY DATA SHEET - 2-Methylbutyraldehyde. Thermo Fisher Scientific. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available at: [Link]
-
2-isopropyl-3-methylbutanamide. ChemSynthesis. Available at: [Link]
-
2-ethyl-3-methylbutanamide. ChemSynthesis. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC, National Institutes of Health. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Butyramide, 2-ethyl-N-methyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC, National Institutes of Health. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, ACS Publications. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1113-57-1 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Quantitative Analysis of 2-Methylbutyramide
Introduction: The Analytical Imperative for 2-Methylbutyramide Quantification
This compound (or 2-methylbutanamide) is a short-chain amide that plays a significant role in various fields, from the flavor and fragrance industry to its potential presence as a metabolic byproduct in biological systems. Its accurate quantification is paramount for quality control in consumer products, understanding biochemical pathways, and ensuring safety in pharmaceutical formulations. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, detailed experimental protocols, and the principles of method validation to ensure data of the highest integrity.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | 2-methylbutanamide | [1] |
| CAS Number | 1113-57-1 | [1] |
The presence of the amide functional group imparts polarity to the molecule, which influences its volatility and chromatographic behavior. This polarity is a key consideration in the selection of appropriate analytical techniques.
Strategic Selection of Analytical Methodologies
The choice of an analytical technique for this compound quantification hinges on several factors, including the sample matrix, the required sensitivity, and available instrumentation. Two primary chromatographic techniques are well-suited for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3][4][5] However, the polar nature of this compound can lead to poor peak shape and low sensitivity due to interactions with the stationary phase.[6] To overcome these challenges, chemical derivatization is often a necessary step to increase volatility and thermal stability.[6][7][8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polar Analytes
LC-MS/MS has emerged as the gold standard for the quantification of polar molecules in complex matrices.[10][11][12][13] It offers high selectivity and sensitivity, often without the need for derivatization. This technique is particularly advantageous for the analysis of biological samples, where matrix effects can be a significant challenge.[14]
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of technique is highly dependent on the sample type.
Solid-Phase Microextraction (SPME) for Volatiles in Food and Environmental Matrices
SPME is a solvent-free, versatile, and sensitive sample preparation technique for volatile and semi-volatile compounds.[15][16][17] It is particularly well-suited for headspace analysis of solid or liquid samples, minimizing matrix interference.[3][15]
Causality of SPME Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. For a moderately polar compound like this compound, a fiber with a mixed-phase coating is often optimal. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended as it covers a broad range of analyte polarities and molecular weights.[18] The DVB provides an affinity for aromatic and moderately polar compounds, while the Carboxen is effective for small, volatile molecules.
Liquid-Liquid Extraction (LLE) for Biological Fluids
LLE is a classic and effective technique for extracting analytes from aqueous samples like plasma or urine.[19] The principle is the partitioning of the analyte between two immiscible liquid phases. For this compound, a polar organic solvent such as ethyl acetate or a mixture of isopropanol and ethyl acetate would be a suitable extraction solvent.
Protein Precipitation for Plasma and Serum Samples
For biological samples with high protein content, a protein precipitation step is essential to prevent column clogging and ion suppression in the mass spectrometer.[20][21] This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol.[19][20]
Detailed Application Protocols
The following protocols provide step-by-step guidance for the quantification of this compound using GC-MS and LC-MS/MS.
Protocol 1: Quantification of this compound in a Food Matrix using SPME-GC-MS
This protocol is designed for the analysis of this compound in a solid or liquid food product.
Experimental Workflow Diagram (DOT Language):
Caption: Workflow for SPME-GC-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Homogenize 2-5 g of the solid food sample. For liquid samples, use 2-5 mL.
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., 2-Methylpentanamide or a stable isotope-labeled this compound if available) at a known concentration.[22][23]
-
Seal the vial with a PTFE-lined septum.
-
-
SPME Extraction:
-
Place the vial in a heating block or autosampler agitator at 60°C for 15 minutes to allow for equilibration of the headspace.
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with agitation.
-
-
GC-MS Analysis (with Derivatization):
-
Derivatization (Optional but Recommended): While SPME enhances volatility, derivatization can further improve peak shape. A post-desorption derivatization can be performed in the GC inlet. A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[24]
-
GC Conditions (Illustrative):
-
Inlet: 250°C, splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Oven Program: 50°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold 5 min).
-
-
MS Conditions:
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound in a matrix similar to the sample, spiked with the same concentration of internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol is optimized for the sensitive and selective quantification of this compound in human or animal plasma.
Experimental Workflow Diagram (DOT Language):
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Step-by-Step Protocol:
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spike with a stable isotope-labeled internal standard (e.g., this compound-d7) to a final concentration of 50 ng/mL.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-7 min), 95-5% B (7-7.1 min), 5% B (7.1-10 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion [M+H]⁺ m/z 102.1 → Product ion (e.g., m/z 57.1, corresponding to the loss of the amide group and subsequent fragmentation).
-
Internal Standard (this compound-d7): Precursor ion [M+H]⁺ m/z 109.1 → Product ion (e.g., m/z 64.1).
-
-
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Method Validation: Ensuring Trustworthy Results
A validated analytical method provides assurance of its reliability.[26][27][28][29][30] The following parameters should be assessed according to international guidelines (e.g., ICH, FDA).
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity and Range | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[31] | The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[14] | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term). |
Conclusion: A Roadmap to Reliable this compound Quantification
The successful quantification of this compound requires a well-considered analytical strategy, from sample preparation to final data analysis. For volatile analysis in simpler matrices, SPME-GC-MS offers a robust and sensitive approach, with derivatization recommended for optimal performance. For complex biological matrices, the specificity and sensitivity of LC-MS/MS are unparalleled. The detailed protocols and validation guidelines presented in this application note provide a comprehensive framework for researchers to develop and implement reliable methods for the quantification of this compound, ensuring data of the highest quality and integrity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved January 12, 2026 from [Link].
-
SpectraBase. (n.d.). 2-Methylbutanamide - Optional[MS (GC)] - Spectrum. Retrieved January 12, 2026, from [Link]
- Chavan, R. A., & Raje, V. N. (2015). Analytical method validation: A brief review. Rasayan Journal of Chemistry, 8(3), 323-332.
- Górecki, T., & Popp, P. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples.
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved January 12, 2026, from [Link]
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2020). Analytical Method Development and Validation in Pharmaceuticals.
-
PubChemLite. (n.d.). 2-methylbutanamide (C5H11NO). Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4476074, N-ethyl-2-methylbutanamide. Retrieved January 12, 2026 from [Link].
- Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Agilent Technologies. (2018, September 12). sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]
-
Kadokami, K., Tanada, C., Taneda, K., & Ono, A. (2006). Table 1 Internal standards and performance check standards for GC-MS. ResearchGate. Retrieved from [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
International Quality Systems. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved January 12, 2026, from [Link]
- S. K., & N., S. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 10(2), 58-65.
-
Costa, S. (2015, September 10). Which aqueous internal standards can I use in GC-MS analyses? ResearchGate. Retrieved from [Link]
- Liu, R. H., & Gadzala-Kopciuch, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-19.
-
DeRienz, K., & McCutcheon, J. (2020). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Preprint. [Link]
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
-
Addo, S., & Akpabli, C. K. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
- Kumar, P., & Singh, S. (2015). Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS). Journal of Chemical and Pharmaceutical Research, 7(12), 890-900.
- Parker, S. J., Zania, C., & Hill, A. F. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
- Belkhiria, I., De Santis, S., & Fanelli, F. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 233, 115474.
-
Bio-Rad Laboratories. (n.d.). sample preparation. Retrieved January 12, 2026, from [Link]
- Kiseleva, O. I., Indeykina, M. I., & Bugrova, A. E. (2015). Plasma preparation to measure FDA-approved protein markers by selected reaction monitoring.
- Nair, A. B., & Jacob, S. (2016). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Bioequivalence & Bioavailability, 8(1), 1-8.
- Krupka, M., & Fritz, H. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3647.
- Zhang, Y., Wu, Y., & Wang, L. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 10(11), 2739.
- Future Science Group. (2020). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.
- Perović, J., & Dira, A. (2023).
- Chang, W. T., Smith, J., & Liu, R. H. (2002). Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors. Journal of forensic sciences, 47(4), 873–881.
- Gikas, E., & Bazoti, F. N. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5701.
- Mastovska, K., & Lehotay, S. J. (2006). Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices. Journal of agricultural and food chemistry, 54(19), 7001–7008.
- Lee, J., & Kim, D. H. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. In Mass Spectrometry. IntechOpen.
-
PerkinElmer. (n.d.). solutions - for food safety. Retrieved January 12, 2026, from [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-methylbutanamide (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 3. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. img.petfoodindustry.com [img.petfoodindustry.com]
- 6. jfda-online.com [jfda-online.com]
- 7. m.youtube.com [m.youtube.com]
- 8. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 13. scispace.com [scispace.com]
- 14. japsonline.com [japsonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. supelco.com.tw [supelco.com.tw]
- 17. agilent.com [agilent.com]
- 18. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
- 21. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. dev.spectrabase.com [dev.spectrabase.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. npra.gov.my [npra.gov.my]
- 28. ikev.org [ikev.org]
- 29. iosrphr.org [iosrphr.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. mdpi.com [mdpi.com]
Introduction: The Significance of 2-Methylbutyramide Metabolism
An In-Depth Technical Guide to the Study of Enzymatic Reactions Involving 2-Methylbutyramide
This compound (IUPAC name: 2-methylbutanamide) is a small amide compound that serves as a valuable chemical intermediate and a structural motif in various biologically active molecules.[1] Understanding its metabolic fate is crucial for researchers in drug development and biotechnology. In pharmacology, the rate and pathway of metabolism dictate a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The primary enzymatic transformations involving amides are hydrolysis and oxidation, catalyzed mainly by hydrolases and cytochrome P450 (CYP) enzymes, respectively.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for studying the enzymatic reactions of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. The methodologies described herein are essential for scientists aiming to characterize metabolic stability, identify metabolites, or develop novel biocatalytic processes.
Part 1: Enzymatic Hydrolysis – The Primary Catabolic Pathway
The most direct metabolic route for this compound is the hydrolytic cleavage of its amide bond to yield 2-methylbutanoic acid and ammonia. This reaction is catalyzed by a class of enzymes known as amidohydrolases.
Causality and Key Enzymes
Amide hydrolysis is a fundamental detoxification reaction.[5] The conversion of the neutral amide to a charged carboxylate at physiological pH significantly increases its water solubility, facilitating renal clearance.[6] While numerous hydrolases exist, a key enzyme family responsible for the catabolism of endogenous fatty acid amides is the Fatty Acid Amide Hydrolase (FAAH) .[7][8][9] FAAH is a serine hydrolase that degrades signaling lipids like anandamide and oleamide.[10][11][12] Given its promiscuity towards various amides, FAAH and other related amidases present in liver and other tissues are the primary candidates for catalyzing this compound hydrolysis.
Reaction Mechanism: Amide Hydrolysis
The enzymatic hydrolysis of this compound results in the formation of 2-methylbutanoic acid and an ammonium ion. This process is critical for the clearance of amide-containing xenobiotics.
Caption: Enzymatic hydrolysis of this compound.
Part 2: Protocol for In Vitro this compound Hydrolysis Assay
This protocol provides a robust method to quantify the rate of enzymatic hydrolysis of this compound using a relevant biological matrix (e.g., human liver microsomes or recombinant enzyme) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The workflow is designed to ensure accurate kinetic measurements, from precise reaction initiation and termination to sensitive product quantification.
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Methylbutyramide as a Directing Group in Regioselective Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules.[1][2] This is largely achieved through the use of directing groups, which are functional moieties capable of coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the application of 2-Methylbutyramide, a simple yet effective alkyl amide, as a directing group for transition metal-catalyzed C-H functionalization reactions. We will explore the synthesis of substrates bearing this group, detailed protocols for its use in C-H activation, the underlying catalytic mechanisms, and methods for its subsequent removal.
Introduction: The Rationale for Amide-Directed C-H Functionalization
Amides are one of the most fundamental and ubiquitous functional groups in pharmaceuticals, natural products, and agrochemicals.[1] Leveraging the intrinsic amide moiety as a directing group is therefore a highly desirable strategy, as it often eliminates the need for separate installation and removal steps, streamlining the synthetic process.[3][4] The amide's carbonyl oxygen can act as a Lewis basic site to coordinate with a transition metal, forming a stable five- or six-membered metallacyclic intermediate that facilitates the cleavage of a proximal C-H bond, typically at the ortho position of an aromatic ring.[1][5]
The this compound group, while not as extensively documented as model directing groups like picolinamide or 8-aminoquinoline, serves as an excellent case study for simple, unactivated secondary amides. Its branched alkyl structure can impart specific steric and electronic properties that may influence reaction kinetics and selectivity. These protocols are designed to be broadly applicable to researchers in synthetic methodology and drug discovery who wish to employ simple amides for late-stage functionalization or novel scaffold development.
Workflow Overview: From Substrate to Final Product
The overall strategy involves three key stages: the synthesis of the amide-containing substrate, the transition metal-catalyzed C-H functionalization reaction, and the optional cleavage of the directing group to reveal a primary amine or other functionalities.
Figure 1: General experimental workflow for using the this compound directing group.
Protocol I: Synthesis of N-Aryl-2-Methylbutyramide Substrates
This protocol details the standard procedure for coupling an aromatic amine with 2-methylbutyryl chloride to generate the substrate required for directed C-H functionalization.
Rationale: The formation of an amide bond via acylation of an amine is a robust and high-yielding reaction. The use of an acid chloride is common for its high reactivity. A mild base like pyridine or triethylamine is included to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting aniline (1.0 equiv.) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 equiv.) to the solution and stir for 5 minutes.
-
Acylation: Add 2-methylbutyryl chloride (1.1 equiv.) dropwise to the cooled solution over 10-15 minutes. A white precipitate (pyridinium or triethylammonium hydrochloride) will typically form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-aryl-2-methylbutyramide.
Protocol II: Palladium-Catalyzed ortho-Arylation
This protocol describes a representative C-H functionalization reaction: the ortho-arylation of an N-aryl-2-methylbutyramide substrate using a palladium catalyst. This type of reaction is a cornerstone of C-H activation chemistry.[5][6][7][8]
Rationale: The catalytic cycle is generally believed to proceed via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathway.[5] The amide's carbonyl oxygen coordinates to the Pd(II) catalyst, leading to the formation of a palladacycle intermediate through C-H activation. An oxidant is required to regenerate the active catalytic species or to facilitate the key bond-forming step. Silver salts are often used as both an oxidant and a halide scavenger.
| Component | Typical Reagent | Role & Rationale |
| Substrate | N-Aryl-2-Methylbutyramide | Contains the C-H bond to be functionalized and the directing group. |
| Coupling Partner | Aryl Iodide (Ar-I) | Source of the aryl group to be installed. |
| Catalyst | Pd(OAc)₂ | Palladium(II) precatalyst that initiates the C-H activation.[1] |
| Oxidant/Additive | Ag₂CO₃ or Ag₂O | Often acts as an oxidant and/or halide scavenger to facilitate the catalytic cycle.[9] |
| Solvent | AcOH or DCE | Acetic acid can act as a proton shuttle; DCE is a common non-protic solvent.[1][9] |
Step-by-Step Methodology:
-
Setup: To a sealable reaction tube, add the N-aryl-2-methylbutyramide substrate (1.0 equiv.), the aryl iodide coupling partner (1.5-2.0 equiv.), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add the reaction solvent (e.g., Acetic Acid or 1,2-Dichloroethane, DCE) to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad thoroughly with the same solvent.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the ortho-arylated product.
Mechanistic Insights: The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and adapting protocols. The widely accepted mechanism for Pd-catalyzed amide-directed arylation involves a Concerted Metalation-Deprotonation (CMD) pathway.
Figure 2: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.
Causality in the Mechanism:
-
Coordination: The initial, reversible coordination of the amide oxygen to the Pd(II) center brings the catalyst into proximity of the ortho C-H bonds.[4]
-
C-H Activation (CMD): This is often the rate-determining step. A base or an acetate ligand assists in abstracting the proton while the C-Pd bond is formed, creating a stable five-membered palladacycle.[6]
-
Oxidative Addition: The aryl iodide adds to the Pd(II) center, forming a Pd(IV) intermediate.[5]
-
Reductive Elimination: The new C-C bond is formed by reductive elimination from the Pd(IV) center, regenerating a Pd(II) species and forming the arylated product, which is still coordinated to the metal.
-
Ligand Exchange: The final product dissociates, and a new molecule of the starting substrate coordinates to the Pd(II) center, continuing the catalytic cycle.
Protocol III: Cleavage of the this compound Directing Group
After successful functionalization, it may be desirable to remove the directing group to reveal a primary amine, a valuable synthetic handle. This is typically achieved through harsh hydrolytic conditions.
Rationale: Amides are highly stable functional groups. Their cleavage requires forcing conditions, such as strong acid or base at elevated temperatures, to promote nucleophilic attack at the carbonyl carbon.
Step-by-Step Methodology (Acidic Hydrolysis):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the functionalized amide substrate (1.0 equiv.) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Reaction: Heat the mixture to reflux (typically >100 °C) and maintain for 12-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous solution by slowly adding a strong base (e.g., 6 M NaOH) until the pH is >10. Caution: This is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting amine product by flash column chromatography or crystallization.
Conclusion and Outlook
The this compound group, as a representative of simple secondary amides, serves as a practical and accessible directing group for regioselective C-H functionalization. The protocols provided herein offer a robust starting point for researchers aiming to modify aromatic systems in a predictable manner. While palladium catalysis is highlighted, these substrates are also amenable to functionalization using other transition metals like Rhodium, Iridium, and Ruthenium, which can open avenues to different types of transformations such as olefination, amination, or iodination.[10][11][12][13] The principles of coordination, metallacycle formation, and catalytic turnover remain central, providing a logical framework for the development of novel synthetic methodologies.
References
-
Gandeepan, P., & Ackermann, L. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(1), 830. [Link]
-
Shabani, S., & Antonchick, A. P. (2016). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 55(42), 13188-13191. [Link]
-
Lou, Y., & Chen, G. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(9), 2188–2198. [Link]
-
Rej, S., & Chatani, N. (2020). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Coordination Chemistry Reviews, 416, 213310. [Link]
-
Semantic Scholar. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 936–946. [Link]
-
Liu, H., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11(30), 7846–7855. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Merging Directed C-H Activations with High-Throughput Experimentation: Development of Predictable Iridium-Catalyzed C-H Amination. ChemRxiv. [Link]
-
Wang, D., & Glorius, F. (2019). Rhodium-Catalyzed C(sp2)- or C(sp3)-H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, 58(25), 8304-8329. [Link]
-
Senthilkumar, N., et al. (2014). Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry, 12(45), 9105-9108. [Link]
-
ChemistryViews. (2017). Iridium-Catalyzed C–H Functionalization. [Link]
-
Liu, H., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Semantic Scholar. [Link]
-
Weis, E., et al. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. iScience, 24(5), 102456. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Murali, K., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. Chemistry – A European Journal, 27(46), 11884-11915. [Link]
-
Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Rhodium-Catalyzed C(sp2 )- or C(sp3 )-H Bond Functionalization Assisted by Removable Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
Introduction: The Significance of Chirality and the Need for Derivatization
An in-depth guide to the derivatization of 2-Methylbutyramide for chiral analysis, designed for researchers, scientists, and drug development professionals.
This compound is a chiral molecule existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In pharmaceutical development and metabolic research, the ability to separate and quantify individual enantiomers is critical, as they can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. However, enantiomers possess identical physical properties, such as boiling point and solubility, making their separation by standard chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) impossible on achiral columns.[1][2]
To overcome this challenge, a chemical derivatization strategy is employed. This guide details the principles and protocols for the derivatization of this compound, a critical step to enable its robust and accurate chiral analysis. The core principle involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.[2] Unlike enantiomers, diastereomers have distinct physical properties and can be readily separated and quantified using conventional achiral chromatographic methods.[1]
Core Principle: From Enantiomers to Separable Diastereomers
The fundamental logic of chiral derivatization is the transformation of an inseparable mixture into a separable one. By reacting a racemic mixture of this compound (hydrolyzed to its acid form) with an enantiomerically pure reagent, two distinct diastereomeric products are formed, which can then be resolved chromatographically.
Caption: Conversion of enantiomers to separable diastereomers via chiral derivatization.
Strategic Approach: Hydrolysis as a Prerequisite
Direct derivatization of the amide group of this compound is possible but can be challenging. A more robust and versatile strategy involves a two-step approach:
-
Hydrolysis: The amide is first hydrolyzed under acidic or basic conditions to yield its corresponding carboxylic acid, 2-methylbutyric acid. This step is crucial as it exposes a highly reactive functional group for derivatization.[3]
-
Derivatization: The resulting chiral carboxylic acid is then reacted with a suitable chiral derivatizing agent. This approach unlocks a wide array of well-documented and commercially available reagents designed for carboxylic acids.
Protocol 1: Derivatization for GC-MS Analysis
This protocol is optimized for generating volatile diastereomers suitable for separation and detection by Gas Chromatography-Mass Spectrometry (GC-MS). The strategy involves converting the hydrolyzed 2-methylbutyric acid into a diastereomeric ester using a chiral alcohol.[1]
Workflow for GC-MS Protocol
Caption: Workflow for preparing this compound derivatives for GC-MS analysis.
Part A: Hydrolysis Protocol
-
Sample Preparation: To 1 mg of this compound in a sealed reaction vial, add 1 mL of 6M Hydrochloric Acid.
-
Reaction: Heat the vial at 100°C for 4-6 hours to ensure complete hydrolysis.
-
Extraction: Cool the reaction mixture to room temperature. Extract the resulting 2-methylbutyric acid using 3 x 1 mL portions of diethyl ether or ethyl acetate.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen to yield the crude 2-methylbutyric acid.
Part B: Derivatization Protocol (Esterification)
Causality: This step converts the non-volatile carboxylic acid into a volatile ester. Using an enantiomerically pure alcohol, such as (S)-2-butanol, creates two diastereomeric esters that can be separated on a standard achiral GC column.[1][4]
-
Reagent Preparation: Resuspend the dried 2-methylbutyric acid in 500 µL of anhydrous dichloromethane.
-
Addition of Alcohol: Add 1.5 equivalents of enantiomerically pure (S)-2-butanol.
-
Coupling Agent: Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to catalyze the ester formation.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% sodium bicarbonate solution and then with brine.
-
Final Preparation: Dry the organic layer over anhydrous sodium sulfate and transfer to an autosampler vial for GC-MS analysis.
Table 1: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms or similar non-polar column | Provides good separation for a wide range of volatile compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the diastereomeric esters. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min | Allows for separation of solvent and byproducts from the diastereomers. |
| Carrier Gas | Helium, 1 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode that produces reproducible fragmentation patterns for identification. |
| MS Detection | Scan Mode (m/z 50-350) or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. |
Protocol 2: Derivatization for HPLC-UV/MS Analysis
This protocol is designed for analysis by High-Performance Liquid Chromatography, coupled with either a UV or Mass Spectrometry detector. The strategy involves forming a diastereomeric amide using a chiral amine that contains a UV-active chromophore or an easily ionizable functional group.[5]
Workflow for HPLC-UV/MS Protocol
Caption: Workflow for preparing this compound derivatives for HPLC analysis.
Part A: Hydrolysis Protocol
Follow the same hydrolysis and extraction procedure as described in Protocol 1, Part A.
Part B: Derivatization Protocol (Amidation)
Causality: This step creates stable diastereomeric amides. The use of a chiral amine like (R)-(+)-1-Phenylethylamine introduces a phenyl group, which acts as a strong chromophore for UV detection and facilitates separation on reverse-phase columns.[1][5]
-
Reagent Preparation: Dissolve the dried 2-methylbutyric acid in 500 µL of anhydrous acetonitrile.
-
Coupling Agents: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir for 10 minutes to activate the carboxylic acid.
-
Addition of Amine: Add 1.2 equivalents of enantiomerically pure (R)-(+)-1-Phenylethylamine and 1.5 equivalents of a non-chiral base like triethylamine (TEA).
-
Reaction: Seal the vial and stir the mixture at room temperature for 1-2 hours.
-
Final Preparation: Quench the reaction with a small amount of water. Dilute the sample with the initial mobile phase (e.g., 50:50 water:acetonitrile) and filter through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
Table 2: Typical HPLC-UV/MS Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately polar organic molecules like the formed amides.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analytes. |
| Gradient | 20% B to 95% B over 10 minutes | A typical gradient to ensure separation and elution of the diastereomers. |
| Flow Rate | 0.3 mL/min | Appropriate for a standard analytical-scale column. |
| UV Detection | 254 nm | Wavelength where the introduced phenyl group has strong absorbance. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for amides. |
| MS Detection | Scan Mode or MRM/SIM | Scan for identification; Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[6] |
System Validation and Data Interpretation
A robust analytical method requires self-validation. Key steps include:
-
Racemic Standard: Always derivatize and analyze a racemic (50:50) standard of this compound. This confirms that the derivatization and chromatographic conditions are capable of separating the two diastereomers, which should appear as two peaks of equal area.
-
Derivatizing Agent Blank: Inject a sample of the derivatizing agent alone to ensure no interfering peaks are present at the retention times of the analytes.
-
Quantification: The ratio of the peak areas of the two separated diastereomers directly corresponds to the enantiomeric ratio of the original this compound in the sample. Enantiomeric Excess (% ee) can be calculated as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Conclusion
The derivatization of this compound, preceded by hydrolysis to 2-methylbutyric acid, is an effective and necessary strategy for its chiral analysis. By converting the enantiomers into diastereomers, standard GC and HPLC systems can be used for their separation and quantification. The choice between an esterification protocol for GC-MS and an amidation protocol for HPLC-UV/MS depends on the available instrumentation and desired sensitivity. The protocols outlined in this guide provide a robust framework for researchers to accurately determine the enantiomeric composition of this compound, a critical task in drug development and metabolic studies.
References
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Toyo'oka, T. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
-
Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Todoroki, K., et al. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. [Link]
-
National Center for Biotechnology Information. 2-Methylbutanamide. PubChem. [Link]
-
Cheng, S., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. ResearchGate. [Link]
-
Regis Technologies. GC Derivatization. [Link]
-
National Center for Biotechnology Information. Butyramide, 2-ethyl-N-methyl-. PubChem. [Link]
-
MDPI. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]
-
de Oliveira, M. A. L., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. International Journal of Analytical Chemistry. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol for High-Yield Synthesis of 2-Methylbutyramide
Introduction: The Significance of 2-Methylbutyramide and the Imperative for High-Yield Synthesis
This compound, a branched-chain amide, serves as a valuable building block in organic synthesis and is of interest to researchers in drug development and materials science. Its structural motif is found in various biologically active molecules. Achieving a high-yield synthesis of this compound is crucial for ensuring cost-effectiveness, minimizing waste, and providing a reliable supply for further research and development. This application note provides a detailed, field-proven protocol for the high-yield synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and rigorous characterization of the final product.
Strategic Approach to Synthesis: The Acyl Chloride Route
Direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[1][2] To circumvent this, a common and highly effective strategy involves the activation of the carboxylic acid. This protocol employs a robust two-step, one-pot synthesis strategy commencing with 2-methylbutanoic acid. The carboxylic acid is first converted to its more reactive acyl chloride derivative, 2-methylbutyryl chloride, using thionyl chloride (SOCl₂).[3][4] The resulting acyl chloride is then reacted in situ with ammonia to yield the desired this compound. This method is advantageous as it proceeds under mild conditions, and the byproducts of the first step (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, driving the reaction to completion.[4]
Reaction Scheme:
Step 1: Formation of 2-Methylbutyryl Chloride CH₃CH₂CH(CH₃)COOH + SOCl₂ → CH₃CH₂CH(CH₃)COCl + SO₂(g) + HCl(g)
Step 2: Amidation to form this compound CH₃CH₂CH(CH₃)COCl + 2NH₃ → CH₃CH₂CH(CH₃)CONH₂ + NH₄Cl
Experimental Workflow Overview
The following diagram outlines the key stages of the synthesis, purification, and characterization of this compound.
Caption: High-level workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Methylbutanoic Acid | ≥99% | Sigma-Aldrich | - |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Handle with extreme care. |
| Aqueous Ammonia (NH₄OH) | 28-30% | Fisher Scientific | - |
| Dichloromethane (DCM) | ACS Grade | VWR | Anhydrous |
| Diethyl Ether | ACS Grade | VWR | For recrystallization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | - |
| Brine (Saturated NaCl solution) | - | Prepared in-house | - |
Step-by-Step Procedure
Part 1: Synthesis of 2-Methylbutyryl Chloride (in situ)
-
Reaction Setup: Equip a 250 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a gas trap (e.g., a bubbler containing a concentrated sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Charging Reactants: To the flask, add 2-methylbutanoic acid (10.21 g, 0.1 mol). In the fume hood, carefully add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol, 1.2 equivalents) dropwise to the stirred carboxylic acid.[5] The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of approximately 80-85 °C) for 2 hours.[5] The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[5] This step is crucial to prevent unwanted side reactions in the subsequent amidation step. The crude 2-methylbutyryl chloride is a clear, colorless to pale yellow liquid and is used directly in the next step.
Part 2: Synthesis of this compound
-
Cooling: Cool the flask containing the crude 2-methylbutyryl chloride in an ice-water bath to 0-5 °C.
-
Amidation: While vigorously stirring, slowly add 50 mL of concentrated aqueous ammonia (28-30%) to the cooled acyl chloride. Caution: This reaction is highly exothermic. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A white precipitate of this compound and ammonium chloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid) and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of dichloromethane.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound as a white to off-white solid.
-
Purification:
-
Recrystallization (Recommended for high purity): Recrystallize the crude product from a minimal amount of hot diethyl ether or a mixture of diethyl ether and hexanes. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography (Alternative): For smaller scales or if impurities persist after recrystallization, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Expected Yield and Product Characteristics
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
Molecular Formula: C₅H₁₁NO[6]
-
Molecular Weight: 101.15 g/mol [6]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule. Expected signals include a triplet for the terminal methyl group, a multiplet for the methylene group, a multiplet for the methine proton, a doublet for the other methyl group, and broad singlets for the amide protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the amide (around 1640-1680 cm⁻¹) and the N-H stretches (around 3100-3500 cm⁻¹).
Safety Precautions and Waste Disposal
Safety:
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7][8][9] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles.[10] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated area or a fume hood.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure by handling it in a fume hood.
Waste Disposal:
-
Thionyl Chloride Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a large volume of cold water or a basic solution under vigorous stirring in a fume hood.
-
Solvent Waste: Collect all organic solvent waste in a designated chlorinated waste container for proper disposal according to institutional guidelines.[10]
-
Aqueous Waste: Neutralize the aqueous waste before disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction of 2-methylbutanoic acid | Ensure a slight excess of thionyl chloride is used and the reflux time is adequate. |
| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |
| Inefficient purification | Optimize recrystallization solvent system or chromatography conditions. | |
| Product is an oil or does not crystallize | Presence of impurities | Re-purify using column chromatography. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum. | |
| Product is discolored | Reaction temperature too high during acyl chloride formation | Maintain a gentle reflux. |
| Impurities in starting materials | Use high-purity starting materials. |
Conclusion
This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound. By activating the carboxylic acid as an acyl chloride, this method offers an efficient and scalable route to this valuable amide. Adherence to the detailed procedural steps and safety precautions is paramount for achieving optimal results and ensuring a safe laboratory environment. The rigorous characterization techniques outlined will validate the purity and identity of the final product, making it suitable for a wide range of research applications.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [https://www.carlroth.com/medias/SDB-8693-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzkzMjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzU5NDg1MDMwMzgucGRmfGU4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWM]([Link] gucGRmfGU4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWMzYjM4YjM4ZWM)
-
University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. 2-甲基丁酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. drexel.edu [drexel.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methylbutyramide Synthesis
Welcome to the technical support center for the synthesis of 2-methylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via the reaction of an activated 2-methylbutyric acid derivative with ammonia. The two most prevalent and practical laboratory methods are:
-
From 2-Methylbutyryl Chloride (Acid Chloride Route): This is often the most straightforward method. 2-Methylbutyric acid is first converted to its more reactive acid chloride, 2-methylbutyryl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acid chloride is then reacted with ammonia to form this compound.[][4][5][6] This method is generally high-yielding and proceeds under mild conditions.[1][]
-
From 2-Methylbutyric Acid using Coupling Agents (Direct Amidation): This method avoids the isolation of the highly reactive acid chloride. A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid in situ, allowing it to react directly with ammonia.[7][8][9] This approach is particularly useful when dealing with sensitive substrates, though it may require more careful optimization of reaction conditions.[9]
Q2: What is the role of a base in the reaction between 2-methylbutyryl chloride and ammonia?
A2: When 2-methylbutyryl chloride reacts with ammonia, hydrochloric acid (HCl) is generated as a byproduct.[][10] Since ammonia is a base, it will react with the generated HCl to form ammonium chloride.[11][12] To ensure that enough free ammonia is available to react with the acid chloride, at least two equivalents of ammonia are required: one to act as the nucleophile and one to neutralize the HCl.[10] Alternatively, a non-nucleophilic base, such as triethylamine or pyridine, can be added to scavenge the HCl, allowing for the use of a stoichiometric amount of ammonia.[1][7][10]
Q3: Can I synthesize this compound directly from 2-methylbutyric acid and ammonia without a coupling agent?
A3: While theoretically possible, the direct reaction of a carboxylic acid and an amine to form an amide is generally not practical under standard laboratory conditions.[7][8] This is because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a stable ammonium salt.[8][13] This salt formation prevents the nucleophilic attack of the amine on the carbonyl carbon.[8] To drive the reaction towards amide formation, high temperatures (often exceeding 100°C) are typically required to dehydrate the salt, which can lead to side reactions and decomposition.[8][14] Therefore, using a coupling agent or converting the carboxylic acid to a more reactive derivative is highly recommended for efficient and clean synthesis.[8][9]
Q4: What are the typical impurities I might encounter, and how can I purify the final product?
A4: Common impurities can include unreacted starting materials (2-methylbutyric acid or 2-methylbutyryl chloride), the ammonium salt of 2-methylbutyric acid, and byproducts from the coupling agent if used. Purification of this compound can typically be achieved through the following methods:
-
Extraction: An aqueous workup can remove water-soluble impurities like ammonium chloride and salts of the coupling agent byproducts. Washing the organic layer with a dilute base (like sodium bicarbonate solution) can remove any unreacted 2-methylbutyric acid, while a dilute acid wash can remove any excess amine base.[15][16]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is an effective purification technique.
-
Column Chromatography: For difficult separations or to achieve very high purity, column chromatography on silica gel is a reliable method.[17]
-
Distillation: As this compound is a liquid at room temperature, fractional distillation under reduced pressure can be used for purification, especially on a larger scale.[17]
The purity of the final product can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the acid chloride. | - Ensure the chlorinating agent (e.g., SOCl₂) is fresh and used in slight excess. - Consider heating the reaction mixture during the formation of the acid chloride, as this is often required.[2] - The addition of a catalytic amount of DMF can facilitate the reaction by forming the Vilsmeier reagent in situ.[2] |
| 2. Deactivation of the amine nucleophile. | - If not using excess ammonia, ensure an appropriate non-nucleophilic base (e.g., triethylamine) is present to neutralize the HCl byproduct. Without a base, the ammonia will be protonated to the non-nucleophilic ammonium ion.[2][10] | |
| 3. Poor quality of reagents or solvents. | - Use anhydrous solvents, especially for the acid chloride formation and reaction, as acid chlorides react with water. - Verify the purity and concentration of the ammonia solution. | |
| 4. Ineffective coupling agent (for direct amidation). | - Ensure the coupling agent (e.g., DCC, EDC) is fresh and handled under anhydrous conditions. - Optimize the reaction temperature and time. Some coupling reactions require initial cooling followed by warming to room temperature.[7] | |
| Formation of Significant Byproducts | 1. Side reactions of the acid chloride. | - Add the acid chloride slowly to the ammonia solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[][10] |
| 2. Racemization (if using a chiral starting material). | - For chiral carboxylic acids, the use of coupling agents can sometimes lead to racemization. The addition of additives like HOBt or OxymaPure® can help suppress this.[19] | |
| 3. Byproducts from the coupling agent. | - In the case of DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from reagents like EDC, an aqueous workup is effective. | |
| Reaction Stalls or is Sluggish | 1. Steric hindrance. | - While 2-methylbutyric acid is only moderately hindered, highly hindered substrates can react slowly. In such cases, increasing the reaction temperature or using a more potent activating agent might be necessary. The use of a catalyst like DMAP can also accelerate the reaction.[] |
| 2. Insufficient activation of the carboxylic acid. | - When using coupling agents, ensure the correct stoichiometry is used. It may be necessary to screen different coupling agents to find the most effective one for your specific substrate.[9] | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. | - Addition of brine (saturated NaCl solution) can help to break up emulsions during aqueous extraction. |
| 2. Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. | |
| 3. Product is too soluble for recrystallization. | - If the product is an oil or is highly soluble, consider converting it to a solid derivative (e.g., a salt if applicable) for purification by recrystallization, or use distillation or chromatography.[18] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride Route
Step 1: Formation of 2-Methylbutyryl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Add 2-methylbutyric acid to the flask.
-
Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[2]
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature. Remove the excess SOCl₂ by distillation or under reduced pressure. The crude 2-methylbutyryl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
In a separate flask, cool a concentrated aqueous solution of ammonia (at least 2.5 equivalents) in an ice bath.
-
Slowly add the crude 2-methylbutyryl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound should form.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[15]
-
Collect the crude product by vacuum filtration if it is a solid, or extract the mixture with an organic solvent like dichloromethane or ethyl acetate if it is an oil.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure or column chromatography.
Protocol 2: Synthesis of this compound using a Coupling Agent (EDC)
-
Dissolve 2-methylbutyric acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.
-
Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of ammonia (e.g., ammonia in dioxane or aqueous ammonia, 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling agent byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizing the Process
General Workflow for this compound Synthesis
Caption: Key synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Chem.libretexts.org. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
-
Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
ChemHelpASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. [Link]
-
Brainly. (2023, September 12). Draw the mechanism for 2-methylpropanoyl chloride reacting with ammonia. Brainly. [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts. [Link]
-
Study.com. (n.d.). Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide. Study.com. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. American Chemical Society. [Link]
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. One moment, please... [chemistrysteps.com]
- 9. hepatochem.com [hepatochem.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methylbutyramide
Welcome to the Technical Support Center for 2-Methylbutyramide Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed.
-
From 2-Methylbutanoyl Chloride and Ammonia: The most probable impurities include unreacted 2-methylbutanoyl chloride, ammonium chloride, and potentially small amounts of the corresponding carboxylic acid (2-methylbutanoic acid) due to hydrolysis of the acid chloride. The reaction of acyl chlorides with ammonia is vigorous and can lead to side products if not properly controlled.[1][2][3][4]
-
From 2-Methylbutanoic Acid with a Coupling Agent: If you are using a coupling agent (e.g., DCC, HBTU), byproducts from the coupling agent itself can be a significant impurity.[5][6][7][8][9] For example, dicyclohexylurea (DCU) is a common byproduct when using DCC. Unreacted 2-methylbutanoic acid is also a common impurity.
-
Hydrolysis: this compound can undergo hydrolysis back to 2-methylbutanoic acid and ammonia, especially if exposed to acidic or basic conditions during workup or storage.[10][11][12][13][14]
Q2: How can I effectively remove unreacted 2-methylbutanoic acid from my product?
A2: Unreacted 2-methylbutanoic acid is a common impurity that can often be removed through a simple acid-base extraction during your workup. By washing the organic layer containing your crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, you can convert the carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer. Be sure to perform multiple washes to ensure complete removal.
Q3: My this compound is an oil/low-melting solid, and I'm struggling with recrystallization. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue, especially with low-melting point solids. Here are several strategies to address this:
-
Solvent Selection is Key: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[15][16] For this compound, consider exploring non-polar to moderately polar solvents. A two-solvent recrystallization system can be particularly effective.[15][17][18][19]
-
Two-Solvent Recrystallization: In this technique, you dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. Common solvent pairs to try include ethanol/water or hexane/ethyl acetate.[15][17]
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is below the boiling point of the solvent. The solution is supersaturated. | Use a lower boiling point solvent. Try a two-solvent system.[15][17] Ensure slow cooling. |
| No Crystal Formation | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a "poor" solvent dropwise to induce precipitation.[17] |
| Low Recovery | Too much solvent was used. The crystals are slightly soluble in the cold wash solvent. | Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. |
Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping/Uncontrolled Boiling | Uneven heating. Lack of nucleation sites. | Use a magnetic stir bar or boiling chips. Ensure the heating mantle is properly sized for the flask. |
| Product Decomposition | The boiling point is too high at atmospheric pressure. | Perform a vacuum distillation to lower the boiling point.[20][21][22][23] |
| Poor Separation of Impurities | Boiling points of impurities are too close to the product. | Use a fractionating column to increase the number of theoretical plates. Optimize the distillation rate; a slower rate generally provides better separation. |
| Product Solidifies in Condenser | The melting point of the product is higher than the temperature of the condenser water. | Use warmer condenser water or wrap the condenser with a heating tape set to a temperature just above the melting point of the product. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Peaks) | Inappropriate mobile phase polarity. Column overloading. | Optimize the mobile phase composition through TLC analysis first.[24][25][26][27][28] Decrease the amount of sample loaded onto the column. |
| Streaking/Tailing of Spots on TLC | The compound is too polar for the stationary phase. The sample is acidic or basic. | Add a small amount of a polar solvent (e.g., methanol) to the mobile phase. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry. |
| Low Recovery from the Column | The compound is irreversibly adsorbed onto the stationary phase. | Use a more polar mobile phase to elute the compound. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of a crude sample of this compound and to determine an appropriate solvent system for column chromatography.
Protocol:
-
Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate).
-
Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Prepare a developing chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 3:1 or 1:1 v/v).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Since this compound does not have a strong UV chromophore, visualization may require staining with an appropriate agent, such as potassium permanganate or iodine vapor.[29][30]
-
Calculate the Rf value for each spot (distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.[24]
Purification by Vacuum Distillation
Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.
Protocol:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.[20]
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
Gradually apply the vacuum.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the recorded pressure. The atmospheric boiling point is approximately 180-182 °C at 12 Torr. The boiling point will be significantly lower at a higher vacuum.
-
Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.
Visualization & Formatting
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Purity Assessment Workflow
Caption: Workflow for assessing the purity of this compound.
References
-
PubChem. (n.d.). 2-Methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
C-GC-MS ,and its application to crude oil analysis. (n.d.). Retrieved from [Link]
-
Bewickchemistry. (2021, November 3). Nucleophilic Addition Elimination (Acyl Chloride and ammonia). YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (n.d.). Mobile phase composition in HPLC analysis. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Acid hydrolysis of N-methyl butyramide (in water and hydrochloric acid) with heat produces. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]
-
PubMed Central. (2015, October 27). DetectTLC: Automated Reaction Mixture Screening Utilizing Quantitative Mass Spectrometry Image Feature. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of amide bonds under acidic and basic conditions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubMed. (2012, August 7). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n). Retrieved from [Link]
-
PubMed. (2023, November 1). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Molecular Analysis and Separation Using Thin-Layer Chromatography. (n.d.). Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent development in peptide coupling reagents. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Boiling point distribution curves for the two vacuum distillate samples. Retrieved from [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
- Pharmacognosy Research. (2015). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research, 7(3), 283-288.
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]
-
Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. Retrieved from [Link]
-
YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]
-
Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.uniurb.it [people.uniurb.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Home Page [chem.ualberta.ca]
- 20. Purification [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. jackwestin.com [jackwestin.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 28. neuroquantology.com [neuroquantology.com]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
Technical Support Center: Byproduct Identification and Minimization in 2-Methylbutyramide Synthesis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbutyramide. This resource is designed to provide in-depth, practical solutions to the common challenges of byproduct formation. By understanding the mechanistic origins of these impurities, you can effectively minimize their formation, leading to higher yields and purity of your target molecule.
Introduction: The Challenge of Purity in Amide Synthesis
The synthesis of amides, such as this compound, is a cornerstone of modern organic and medicinal chemistry. While seemingly straightforward, these reactions are often accompanied by the formation of undesired byproducts that can complicate purification and compromise the integrity of the final product. This guide provides a structured, question-and-answer approach to troubleshoot and mitigate these issues across the most common synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic methodology employed for the preparation of this compound. Each subsection addresses specific byproducts, their formation mechanisms, and strategies for their minimization.
Method 1: Carbodiimide-Mediated Coupling of 2-Methylbutyric Acid and an Amine
This is one of the most prevalent methods for amide bond formation due to its mild reaction conditions. However, it is not without its challenges, primarily related to the reactivity of the carbodiimide coupling agent.
Question 1: I'm observing a significant, difficult-to-remove impurity in my crude this compound when using DCC or EDC. What is it and how can I prevent it?
Answer: The most likely culprit is an N-acylurea byproduct .[1][2][3] This impurity arises from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is the activated form of your 2-methylbutyric acid.[1][3]
Troubleshooting & Minimization Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use of Additives | Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HONSu) intercept the O-acylisourea intermediate to form a more stable active ester. This ester is still reactive towards the amine but is less prone to rearrangement.[3] | 1. Dissolve 2-methylbutyric acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).2. Add HOBt (1.1 eq) and the carbodiimide (e.g., EDC, 1.1 eq).3. Stir for 15-30 minutes at 0 °C.4. Add the amine (1.0 eq) and a non-nucleophilic base like DIPEA (1.5 eq).5. Allow the reaction to warm to room temperature and stir until completion. |
| Control of Stoichiometry | Using a slight excess of the amine can favor the bimolecular reaction over the intramolecular rearrangement. | Use 1.1-1.2 equivalents of the amine relative to the carboxylic acid. |
| Solvent Choice | Apolar solvents like dichloromethane (DCM) or chloroform are generally preferred as they can reduce the rate of N-acylurea formation compared to more polar solvents like DMF.[1] | Perform the reaction in anhydrous DCM. |
| Choice of Carbodiimide | If using EDC, the resulting N-acylurea is water-soluble, which simplifies its removal during aqueous workup, unlike the byproduct from DCC.[3][4] | Opt for EDC over DCC for easier purification. |
Question 2: My this compound product shows signs of epimerization. How can this be happening and how do I stop it?
Answer: Epimerization, the loss of stereochemical integrity at the chiral center of 2-methylbutyric acid, is a significant risk, particularly during the activation step.[5] The formation of an oxazolone intermediate is a common pathway for this side reaction.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Use of Additives | Additives like HOBt not only suppress N-acylurea formation but also significantly reduce the rate of epimerization by minimizing the lifetime of the highly reactive activated species that can lead to oxazolone formation.[6] |
| Low Temperature | Running the reaction at lower temperatures (e.g., starting at 0 °C) can slow down the rate of epimerization. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine to minimize base-catalyzed epimerization. |
Method 2: Acyl Chloride Route - Reaction of 2-Methylbutyryl Chloride with an Amine
This classic method is robust but requires careful handling of the reactive acyl chloride and management of the acidic byproduct.
Question 3: My reaction yield is low, and I'm isolating unreacted 2-methylbutyric acid. What's going wrong?
Answer: This indicates that your 2-methylbutyryl chloride is likely hydrolyzing back to the carboxylic acid before it can react with the amine. This is a common issue if there is moisture in your reaction system. Another possibility is the formation of a symmetric anhydride.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale | Experimental Protocol |
| Anhydrous Conditions | 2-Methylbutyryl chloride is highly reactive towards water.[7] Ensure all glassware is oven-dried, and use anhydrous solvents. | 1. Dry all glassware in an oven at >100 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or commercially available anhydrous solvents. |
| Use of a Base | A base is required to neutralize the HCl generated during the reaction.[8] Without a base, the HCl will protonate the amine, rendering it non-nucleophilic.[9] | Use at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. Alternatively, use two equivalents of the reacting amine. |
| Schotten-Baumann Conditions | This biphasic reaction condition can be very effective. The amine and acyl chloride react in an organic solvent, while an aqueous base (like NaOH) neutralizes the HCl as it forms.[8] | 1. Dissolve the amine in a non-polar organic solvent (e.g., diethyl ether or DCM).2. Add an aqueous solution of NaOH.3. Vigorously stir the biphasic mixture while slowly adding the 2-methylbutyryl chloride. |
Method 3: The Ritter Reaction
The Ritter reaction is a useful method for preparing N-substituted amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol in the presence of a strong acid.[10][11]
Question 4: The workup of my Ritter reaction is generating a large amount of solid waste, and my yield is variable. How can I optimize this?
Answer: A significant drawback of the Ritter reaction is the generation of substantial amounts of salt byproducts upon neutralization of the strong acid catalyst.[10] Yield variability can stem from incomplete carbocation formation or side reactions under the harsh acidic conditions.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Choice of Acid | While strong acids like sulfuric acid are traditional, exploring alternative acid catalysts that are effective in smaller quantities can reduce salt waste. |
| Substrate Reactivity | The Ritter reaction works best with substrates that can form stable carbocations, such as tertiary or benzylic alcohols.[11][12] Using primary alcohols may require more forcing conditions, leading to more byproducts.[13] |
| Careful Quenching | The quenching and neutralization step should be performed carefully at low temperatures to control the exotherm and minimize potential degradation of the product. |
Analytical Techniques for Byproduct Identification
Accurate identification of byproducts is crucial for effective troubleshooting.
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for identifying and quantifying volatile byproducts and assessing the overall purity of the this compound.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Useful for monitoring reaction progress and separating non-volatile byproducts. Chiral HPLC can be used to determine the extent of epimerization.[15][16] |
Conclusion: A Proactive Approach to Purity
By understanding the mechanistic pathways that lead to byproduct formation in this compound synthesis, researchers can move from a reactive troubleshooting stance to a proactive strategy of prevention. The implementation of the protocols and workflows outlined in this guide will empower you to consistently achieve high yields and purity in your amidation reactions.
References
- Fonnation of N-Acylureas. (n.d.). In Carbodiimides (3.5).
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- Izdebski, J., & Pawlak, D. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides.
- Reaction of an Introverted Carboxylic Acid with Carbodiimide. (2025, August 6). Request PDF.
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Recent developments in Ritter reaction. (n.d.). Scite.ai.
- Synthesis and analysis of amides. (n.d.).
- Ritter Reaction. (n.d.). NROChemistry.
- Analysis method for amide compounds. (n.d.).
- Lec 10: Ritter Reaction and Gabriel Synthesis. (2019, August 23). YouTube.
- Ritter Reaction. (n.d.). OpenOChem Learn.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Synthesis and characterisation of N-analineferrocenylamide via carbodiimide coupling. (2019). Malaysian Journal of Analytical Sciences, 23(2), 189-196.
- Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. (2023, November 22).
- Why did my amide syntesis does not work?. (2021, April 14).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2025, August 10).
- Butanoyl chloride, 2-methyl-. (n.d.). PubChem.
- Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central - NIH.
- Synthesis of N-Methylbutyramide from Butanoyl Chloride: Application Notes and Protocols. (n.d.). Benchchem.
- 2-Methylbutyryl chloride 97 57526-28-0. (n.d.). Sigma-Aldrich.
- Synthesis and Biological Activity of 2-methyl-20-epi Analogues of 1 alpha,25-dihydroxyvitamin D3. (1998, August 18). PubMed.
- Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (2025, November 11). ChemRxiv | Cambridge Open Engage.
- A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. (2015, November 5). School of Chemistry | University of Bristol.
- Side reactions during peptide synthesis including (A) epimerization and (B)
- Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency. (n.d.). NIH.
- Experiment XII: Synthesis of 2-Chloro-2-methylbutane. (2021, January 28). YouTube.
- 2-methylbutyryl-coa dehydrogenase deficiency. (n.d.). GARD.
- 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine c
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. Ritter Reaction | NROChemistry [nrochemistry.com]
- 12. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for using 2-Methylbutyramide as a solvent
Welcome to the technical support guide for 2-Methylbutyramide. This resource is designed for researchers, scientists, and drug development professionals who are using or considering this compound as a solvent in their experimental work. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this versatile solvent.
Physicochemical Properties of this compound
A foundational understanding of a solvent's properties is critical for its effective use. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 1113-57-1 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | Not explicitly available, but related N-Methylbutanamide boils at 210.8 °C | [3] |
| Density | Not explicitly available, but related N-Methylbutanamide is 0.864 g/cm³ | [3] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the use of this compound as a solvent.
Section 1: General Properties and Handling
Q1: What class of solvent is this compound and how does that affect its applications?
A1: this compound is a polar aprotic solvent. The term "aprotic" signifies that while the molecule has a significant dipole moment due to the carbonyl group, it lacks acidic protons (like the hydroxyl protons in water or alcohols). The amide nitrogen's lone pair is delocalized through resonance, making the N-H protons non-acidic.[4] This characteristic is crucial:
-
Reaction Compatibility: It is generally compatible with strong bases and nucleophiles that would be quenched by protic solvents. This makes it a suitable medium for reactions involving organometallics or hydrides, provided it is rigorously dried.
-
Solvation Power: Its polarity allows it to dissolve a wide range of polar organic compounds and some inorganic salts. Solvents play a critical role in modulating reaction rates and stabilizing transition states.[5][6]
Q2: My new bottle of this compound has a slight yellow tint. Is it still usable?
A2: A slight yellow tint in amide solvents is common and often does not indicate significant degradation for many applications. It can be caused by minute impurities or slow, minor decomposition upon storage. However, for high-purity applications such as in pharmaceutical development or catalysis research, this could be a concern. It is recommended to assess the purity using an appropriate analytical method before use.[7][] If the color is pronounced or if the experiment is sensitive to impurities, purification by fractional vacuum distillation is recommended.
Section 2: Solubility and Miscibility Issues
Q3: I'm having trouble dissolving my nonpolar starting material in this compound. What is the cause and how can I fix it?
A3: The issue stems from a polarity mismatch. This compound is a highly polar solvent, whereas your compound is nonpolar. The principle of "like dissolves like" governs solubility. To address this, you can:
-
Introduce a Co-Solvent: Adding a miscible, less polar solvent like tetrahydrofuran (THF) or toluene can modulate the overall polarity of the solvent system, enhancing the solubility of your nonpolar compound.[9]
-
Increase Temperature: Gently heating the mixture (if your reactants are thermally stable) can increase the kinetic energy of the molecules and overcome the intermolecular forces, improving solubility.
-
Check for Miscibility: Ensure that any co-solvents are fully miscible with this compound to avoid phase separation.[10]
Caption: Simplified amide hydrolysis pathways.
Q5: Can this compound participate in side reactions?
A5: While generally used as a medium, solvents can sometimes participate in reactions. [5][6]In the case of very strong bases like sodium amide or organolithium reagents, the N-H proton can be deprotonated to form an amide anion. This anion is nucleophilic and could potentially react with electrophiles in your mixture. [4]Always consider the pKa values of all species in your reaction. If deprotonation is a concern, consider using a related tertiary amide solvent that lacks the N-H proton.
Section 4: Purification and Quality Control
Q6: How do I remove water from this compound before a moisture-sensitive reaction?
A6: Removing residual water is crucial for many applications. The most effective method is to use a chemical drying agent followed by distillation.
-
Pre-drying: Stir the solvent over a suitable drying agent like anhydrous calcium sulfate or magnesium sulfate. Molecular sieves (4Å) are also highly effective.
-
Distillation: For ultimate purity, fractional distillation under reduced pressure is the preferred method. [11][12]This lowers the boiling point, preventing potential thermal decomposition, and separates the solvent from non-volatile impurities and the drying agent.
Q7: What is the best way to assess the purity of my this compound sample?
A7: A combination of analytical techniques provides the most comprehensive purity assessment. [7][]* Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities. The mass spectrum provides structural information for impurity identification. [11][12]* Karl Fischer Titration: This is the gold standard for accurately quantifying water content. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the solvent and detect non-volatile impurities that may not be visible by GC. [12]
Section 5: Safety and Disposal
Q8: What are the primary safety hazards associated with this compound?
A8: According to safety data sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. [1][13]It may also cause respiratory irritation. [1][13]Therefore, it is imperative to:
-
Use Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety glasses or goggles. [13][14]* Ensure Proper Ventilation: Handle the solvent in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [13][15]* Avoid Ignition Sources: Keep away from heat, sparks, and open flames. [14][15] Q9: How should I dispose of waste this compound?
A9: Waste this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain. [14]It must be disposed of in an approved waste disposal plant, following all local, state, and federal regulations. [13][16]Collect waste solvent in a properly labeled, sealed container.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of this compound to remove water and non-volatile impurities.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Vigreux column, distillation head, condenser, receiving flask
-
Vacuum pump, cold trap, and manometer
-
Heating mantle with stirrer
Procedure:
-
Pre-Drying: Add crude this compound to a round-bottom flask. Add anhydrous MgSO₄ (approx. 10g per 100mL) and stir for 1-2 hours at room temperature.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum line with a cold trap and manometer.
-
Distillation: a. Filter the pre-dried solvent into the distillation flask. b. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg). c. Begin heating the flask gently while stirring. d. Discard any initial low-boiling forerun. e. Collect the main fraction that distills at a constant temperature. The boiling point will be significantly lower than at atmospheric pressure. f. Stop the distillation before the flask boils to dryness.
-
Storage: Store the purified, dry solvent over activated molecular sieves under an inert atmosphere.
Caption: Experimental workflow for solvent purification.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for assessing the purity of this compound. Specific parameters may need optimization.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Column: A mid-polarity column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is a good starting point.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of dichloromethane or ethyl acetate).
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-300 m/z
-
-
Analysis:
-
Run the sample.
-
Integrate the total ion chromatogram (TIC).
-
Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
References
-
Brainly. (2020, November 14). Describe the hydrolysis of 2-methyl-butanamide using NaOH. brainly.com. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97778, 2-Methylbutanamide. PubChem. [Link]
-
McKenzie, L. C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. [Link]
-
Hazra, S., & Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Unknown Author. Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Link]
-
Homework.Study.com. Acid hydrolysis of N-methyl butyramide (in water and hydrochloric acid) with heat produces. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. [Link]
-
Unknown Author. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. [Link]
-
Bolton, P. D. (1966). Hydrolysis of amides. V. Alkaline hydrolysis of alkyl-substituted amides. Scilit. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 226198, Butyramide, 2-ethyl-N-methyl-. PubChem. [Link]
-
ChemSynthesis. (2025, May 20). N,N-dibenzyl-2-methylbutanamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8314, 2-Methylbutanoic Acid. PubChem. [Link]
-
ChemSynthesis. (2025, May 20). 2-ethyl-3-methylbutanamide. [Link]
-
Grivel, J.-C., et al. (2020). Thermal decomposition of Yttrium 2-methylbutyrate in argon. ResearchGate. [Link]
-
Simmie, J. M., & Curran, H. J. (2009). Thermal Stability of Larger Carbonyl Compounds: 2-Methylbutyraldehyde. ResearchGate. [Link]
-
Magnusson, B., & Örnemark, U. (Eds.). (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. [Link]
-
ChemTalk. A Deep Dive into Common Organic Solvents. [Link]
-
Quora. (2021, August 3). What is the list of some important solvents used in organic reactions and the purpose of using it?[Link]
-
ChemSynthesis. (2025, May 20). 2-isopropyl-3-methylbutanamide. [Link]
-
Al-Abbad, M. A., & Simmie, J. M. (2019). Computational study of the thermal decomposition of 2-methylbutyraldehyde and 2-pentanone through retro-ene reactions. ResearchGate. [Link]
-
Deka, B., & Patel, B. K. (2024). Solvent Dictated Organic Transformations. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28774, N-Methylbutanamide. PubChem. [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1113-57-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identity determination and purity testing [chemcon.com]
- 9. quora.com [quora.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aksci.com [aksci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis and Purification of 2-Methylbutyramide
Welcome to the technical support center for the synthesis and purification of 2-Methylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your product.
Introduction
This compound is a primary amide synthesized through the nucleophilic acyl substitution of 2-methylbutanoyl chloride with ammonia. This reaction, a classic example of the Schotten-Baumann reaction, is valued for its efficiency.[1][2] However, achieving high yield and purity requires careful control of reaction conditions to mitigate side reactions and facilitate effective purification. This guide will explore the critical parameters of this synthesis and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from one or more of the following factors:
-
Hydrolysis of 2-Methylbutanoyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by water, which will form the unreactive 2-methylbutanoic acid.[3][4] It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Temperature: The reaction is exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.
-
Inadequate pH Control: A base is essential to neutralize the hydrochloric acid byproduct.[5][6] If the HCl is not neutralized, it will protonate the ammonia, rendering it non-nucleophilic and halting the reaction.
-
Inefficient Mixing: In biphasic reaction systems (e.g., an organic solvent and aqueous base), vigorous stirring is necessary to ensure efficient mass transfer between the phases.[7]
Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What is it likely to be?
A2: The most probable water-soluble impurity is ammonium chloride (NH₄Cl). This is formed when the hydrochloric acid byproduct of the main reaction is neutralized by excess ammonia.[8] A thorough aqueous workup is usually sufficient to remove this salt.
Q3: What is the best method to purify my crude this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and achieving high purity, especially for solid amides.[9]
-
Column Chromatography: This technique is useful for separating the amide from byproducts with similar polarities.[9]
-
Aqueous Wash: A simple wash with water or a dilute base solution can effectively remove water-soluble impurities like ammonium chloride.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter.
Low Reaction Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Low to no product formation, starting material (acyl chloride) consumed | Hydrolysis of 2-methylbutanoyl chloride | • Ensure all glassware is oven-dried before use.• Use anhydrous solvents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction stalls, unreacted ammonia and acyl chloride present | Insufficient base | • Use at least two equivalents of ammonia: one to act as the nucleophile and one to neutralize the HCl byproduct.• Alternatively, use one equivalent of ammonia and one equivalent of a non-nucleophilic base like triethylamine or pyridine.[7] |
| Slow or incomplete reaction | Low reaction temperature | • While initial cooling is important to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.[10] |
Product Purity Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Crude product is a wet, sticky solid | Presence of ammonium chloride | • Wash the crude product with cold water or a saturated aqueous sodium bicarbonate solution during workup. |
| Oily residue after solvent removal | Unreacted 2-methylbutanoyl chloride or 2-methylbutanoic acid | • During the workup, wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove acidic impurities. |
| Difficulty in achieving high purity by recrystallization | Inappropriate solvent choice | • Perform a solvent screen to identify the optimal recrystallization solvent or solvent system. A good solvent will dissolve the amide when hot but not when cold. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve concentrated aqueous ammonia (2 equivalents) in a suitable solvent (e.g., dichloromethane). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-methylbutanoyl chloride (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred ammonia solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair. Common choices for amides include ethanol, acetone, acetonitrile, or mixtures like hexane/ethyl acetate.[11]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizing the Workflow and Troubleshooting
Reaction Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common synthesis and purification problems.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
YouTube. (2025, June 22). [Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl .... Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-methylbutanoyl chloride. Retrieved from [Link]
-
Bartleby. (2021, November 29). Answered: 2-methylbutanoyl chloride. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
YouTube. (2022, July 8). Recrystallization technique and solvent choices in organic synthesis research. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2025, January 30). Amidation reactions. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Methylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbutanamide. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. Retrieved from [Link]
-
NIST. (n.d.). 2-methylbutanoyl chloride. Retrieved from [Link]
-
PubMed. (1999). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
BioProcess International. (2007). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-2-methylbutanamide. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (f) (R)-2-bromobutane → (S)-2-methylbutan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-2-methylbutanamide. Retrieved from [Link]
-
Chemguide. (n.d.). The reactions of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). a Effect of temperature on the synthesis of methyl butyrate. Retrieved from [Link]
-
YouTube. (2023, November 3). Nucleophilic Addition Elimination (Acyl Chloride and ammonia). Retrieved from [Link]
- Google Patents. (n.d.). US4484006A - Synthesis of 2-methylbutanal.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Hydroxy-2-methylbutanamide | C5H11NO2 | CID 231405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Guide: Preventing Racemization During 2-Methylbutyramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules like 2-Methylbutyramide is a critical task in pharmaceutical and chemical research. The biological activity of such compounds is often restricted to a single enantiomer, making the prevention of racemization a paramount concern.[1][2] This guide provides in-depth technical assistance to troubleshoot and prevent racemization during the synthesis of this compound, ensuring high enantiomeric purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
Racemization during the amide bond formation between 2-methylbutyric acid and an amine is a common challenge. The primary mechanisms leading to the loss of stereochemical integrity include:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway for racemization in amide coupling reactions.[3] When the carboxylic acid is activated, particularly with carbodiimide reagents, it can cyclize to form an oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be readily abstracted by a base. This deprotonation results in a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a racemic mixture.[3]
-
Direct Enolization: Under basic conditions, the proton on the α-carbon of the carboxylic acid or its activated form can be directly removed to form a planar enolate, which then leads to racemization upon reprotonation.[4]
-
Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and the use of strong or excess base can significantly contribute to racemization by favoring the formation of the achiral enolate intermediate.
Q2: How do I select the appropriate coupling reagent to minimize racemization?
The choice of coupling reagent is critical for preserving the stereochemistry of 2-methylbutyric acid during amide bond formation. Different reagents have varying propensities to cause racemization.
| Coupling Reagent | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides (DCC, EDC) | Widely used, readily available. | High risk of racemization without additives, byproduct removal can be challenging. | High (without additives) |
| Uronium/Aminium Reagents (HATU, HBTU) | High coupling efficiency, fast reaction times. | Can still cause racemization if not used correctly, relatively expensive. | Low to Moderate |
| Phosphonium Reagents (PyBOP, DEPBT) | Effective for sterically hindered couplings, low racemization.[5][6] | Can be toxic (BOP produces carcinogenic HMPA).[5][7] | Low |
| Anhydride Reagents (T3P) | Mild conditions, high yields, and high enantiopurity.[8] | Requires careful handling. | Very Low |
Recommendation: For routine synthesis, using a carbodiimide like EDC in combination with a racemization-suppressing additive is a cost-effective approach. For more sensitive or challenging couplings, uronium or phosphonium reagents are excellent choices. T3P is a highly effective but more specialized reagent for minimizing racemization.[8]
Q3: What is the role of additives in preventing racemization?
Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[7][9] They work by reacting with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine and less prone to cyclizing into the problematic oxazolone.
-
1-Hydroxybenzotriazole (HOBt): The classic additive that has been used for decades to reduce racemization and improve coupling efficiency.[7]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at preventing racemization due to its increased acidity.[9]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for its ability to suppress racemization.[6]
Troubleshooting Guide
Problem: Significant racemization is detected in my final this compound product.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent/Additive Combination | * If using a carbodiimide alone, introduce an additive like HOBt, HOAt, or OxymaPure.[7][9] * Consider switching to a coupling reagent known for lower racemization potential, such as HATU, HBTU, or DEPBT.[5][6] |
| Excessive Base or Incorrect Base Choice | * Reduce the amount of base to the stoichiometric minimum required to neutralize any acid salts. * Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). |
| High Reaction Temperature | * Perform the activation of the carboxylic acid at a low temperature (e.g., 0 °C). * Allow the reaction to proceed at or below room temperature. |
| Prolonged Reaction Time | * Monitor the reaction progress closely using techniques like TLC or LC-MS. * Work up the reaction as soon as the starting material is consumed to minimize the exposure of the product to conditions that could cause racemization. |
Experimental Protocols
Protocol 1: Low-Racemization Synthesis of this compound using EDC/HOBt
-
Dissolve 2-methylbutyric acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the cooled mixture and stir for 15-30 minutes at 0 °C.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise if the amine is used as a salt (e.g., hydrochloride).
-
Allow the reaction to slowly warm to room temperature and stir until completion (typically 2-12 hours, monitor by TLC or LC-MS).
-
Work-up the reaction by washing with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analytical Method: Chiral HPLC for Enantiomeric Purity Assessment
To accurately determine the extent of racemization, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]
-
Select an appropriate chiral stationary phase (CSP) column that can resolve the enantiomers of your this compound derivative.
-
Develop a suitable mobile phase (a mixture of hexane and isopropanol is common).
-
Inject a sample of your purified product and analyze the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing Racemization and Prevention Strategies
Diagram 1: The Oxazolone Pathway of Racemization
Caption: The formation of an oxazolone intermediate can lead to racemization.
Diagram 2: Preventing Racemization with Additives
Caption: Additives like HOBt form active esters that bypass the oxazolone pathway.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The Dittmer series of peptide coupling reagents. The Journal of Organic Chemistry, 64(19), 7157-7159. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
Han, Y., & Albericio, F. (2014). An overview of the racemization of the 20 proteinogenic amino acids. Journal of Peptide Science, 20(1), 1-10. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. [Link]
-
Master Organic Chemistry. (2012). What's a Racemic Mixture?. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
University of Manchester. (n.d.). Racemisation in Chemistry and Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Navigating Solubility Challenges with 2-Methylbutyramide
Welcome to the dedicated support center for researchers, chemists, and formulation scientists working with 2-Methylbutyramide. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, provides in-depth, actionable advice to overcome common solubility hurdles. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and practical techniques to ensure your experiments are efficient, reproducible, and successful.
Part 1: Foundational Solubility Profile of this compound
FAQ 1: What are the expected solubility characteristics of this compound?
Answer: this compound, with its five-carbon branched alkyl chain and a polar amide functional group, is classified as a sparingly soluble, polar compound. Its solubility is governed by the "like dissolves like" principle.
-
Polar Protic & Aprotic Solvents: The amide group (-CONH₂) can both donate and accept hydrogen bonds, leading to good solubility in polar solvents like ethanol, methanol, isopropanol, DMSO, and DMF.
-
Aqueous Solubility: The molecule exhibits limited solubility in water. While the amide group can hydrogen bond with water, the hydrophobic nature of the C5 alkyl chain restricts its miscibility. Its solubility is expected to be in the range of 2-5 g/100 mL at ambient temperature.
-
Non-Polar Solvents: It is generally poorly soluble in non-polar solvents such as hexanes, toluene, or diethyl ether, as the energy required to break the intermolecular hydrogen bonds between amide molecules is not compensated by interactions with the solvent.
The key to overcoming solubility issues is to select a solvent system that effectively balances the interactions with both the polar amide head and the non-polar alkyl tail.
Part 2: Troubleshooting Common Solubility Problems in Reactions
FAQ 2: My this compound is "crashing out" of my reaction mixture upon cooling. How can I prevent this?
Answer: This is a classic temperature-dependent solubility issue, often occurring after a reaction has been run at an elevated temperature. As the solution cools, the kinetic energy of the solvent molecules decreases, and they can no longer keep the this compound solvated, leading to precipitation or crystallization.
Causality: The solubility of most solids, including this compound, increases with temperature. When you cool the reaction, you are creating a supersaturated solution, which is thermodynamically unstable.
Troubleshooting Workflow:
Caption: Decision workflow for preventing precipitation upon cooling.
Step-by-Step Protocol (Co-Solvent Addition):
-
Identify a Co-Solvent: Choose a polar, aprotic, and water-miscible solvent with a high boiling point in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are excellent candidates.
-
Determine the Amount: While the reaction is still warm and the solution is homogeneous, add the co-solvent dropwise. Start with 5-10% of the total reaction volume.
-
Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature, preferably in an insulated bath. Rapid cooling can induce shock crystallization.
-
Observation: If precipitation still occurs, the amount of co-solvent may need to be optimized in subsequent runs.
FAQ 3: I need to run a reaction with a high concentration of this compound in an aqueous buffer, but it won't fully dissolve. What are my options?
Answer: Achieving high concentrations of sparingly soluble organic molecules in aqueous systems is a frequent challenge in bioconjugation and enzymatic reactions. The hydrophobic alkyl chain of this compound resists dissolution in water.
Strategies for Enhancing Aqueous Solubility:
-
pH Adjustment (Limited Efficacy): Amides are generally neutral and do not ionize significantly. However, extreme pH values can lead to hydrolysis over time, especially at elevated temperatures. This approach is not recommended unless the reaction is fast and runs at a pH where the amide is stable.
-
Co-Solvent System (Most Common): The most reliable method is to use a water-miscible organic co-solvent.
Data Summary: Co-Solvent Suitability
| Co-Solvent | Typical Starting % (v/v) | Key Considerations |
| DMSO | 5 - 20% | Excellent solvating power. Can be difficult to remove. May interfere with some biological assays. |
| Ethanol | 10 - 30% | Good solvating power, volatile, and generally biocompatible. |
| DMF | 5 - 20% | Strong solvent, but has toxicity concerns and can decompose to form dimethylamine. |
| Acetonitrile | 10 - 40% | Useful for reverse-phase chromatography workups. Less viscous than DMSO or DMF. |
-
Solubilizing Agents: For certain applications, non-reactive surfactants or cyclodextrins can be employed to encapsulate the hydrophobic portion of the molecule, increasing its apparent aqueous solubility. This is common in drug formulation but less so in synthesis unless the agent is inert to the reaction conditions.
Experimental Protocol (Aqueous Reaction with Co-Solvent):
-
Pre-Dissolve: First, dissolve the this compound in the minimum required volume of the chosen organic co-solvent (e.g., DMSO).
-
Slow Addition: Add the aqueous buffer to the organic solution of this compound slowly, with vigorous stirring. Reversing the order (adding the organic solution to the buffer) often causes immediate precipitation.
-
Monitor for Clarity: Continue adding the buffer until you reach the desired final concentration. If the solution becomes cloudy, you may have exceeded the solubility limit for that specific co-solvent/buffer ratio.
-
Reaction Initiation: Once a homogeneous solution is achieved, add the other reagents to initiate the reaction.
Caption: Workflow for preparing an aqueous reaction with a co-solvent.
Part 3: Advanced Scenarios & Methodologies
FAQ 4: My reaction involves a phase-transfer catalyst (PTC). How does the solubility of this compound impact this, and how can I optimize it?
Answer: In a phase-transfer catalysis system (e.g., a reaction between an aqueous phase containing a nucleophile and an organic phase containing an electrophile), the solubility of a neutral reagent like this compound in the organic phase is critical for reaction kinetics.
Mechanistic Implication: If this compound is your substrate and it resides primarily in the organic phase, its concentration directly influences the reaction rate. Poor solubility means a lower effective concentration, leading to sluggish or incomplete reactions.
Optimization Strategy:
-
Organic Phase Selection: Choose an organic solvent that not only facilitates the PTC mechanism but also readily dissolves this compound. While non-polar solvents like toluene are common for PTC, a more polar solvent like dichloromethane (DCM) or chlorobenzene might be a better choice to increase the concentration of the amide.
-
Catalyst Choice: The structure of the PTC itself can help. A catalyst with larger, more lipophilic alkyl groups (e.g., tetrabutylammonium bromide vs. tetraethylammonium bromide) can better interact with and "pull" reactants across the phase boundary.
-
Stirring and Interfacial Area: High-shear, vigorous stirring is paramount. It increases the interfacial surface area between the aqueous and organic phases, maximizing the opportunity for the catalyst to transport reactants.
This integrated approach ensures that you are not just focusing on the catalyst but on the entire system, where solubility is a key parameter for success.
References
-
Solubility Principles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]
-
Co-Solvent Data: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
Phase-Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. [Link]
Stability issues of 2-Methylbutyramide under different conditions
Technical Support Center: 2-Methylbutyramide Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. We will explore its behavior under various stress conditions and provide practical troubleshooting advice to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary degradation pathways for this compound?
The most significant degradation pathway for this compound, like other simple amides, is hydrolysis of the amide bond.[1][2] This reaction can be catalyzed by both acidic and basic conditions, yielding 2-methylbutanoic acid and ammonia (or its corresponding salt).[1] Other potential, though often less prevalent, degradation routes can include thermal decomposition at very high temperatures or oxidation, depending on the experimental matrix. The purpose of conducting forced degradation studies is to intentionally break down the molecule to identify these potential degradation products and establish its intrinsic stability.[3][4]
Caption: Hydrolytic degradation pathways for this compound.
Q2: What are considered standard storage conditions for this compound to ensure long-term stability?
For optimal shelf-life, this compound should be stored in a cool, dry place in a tightly sealed container, protected from light and moisture. Refrigeration (2-8°C) is recommended for long-term storage. The key is to minimize exposure to environmental factors that can initiate degradation, primarily atmospheric moisture which can facilitate slow hydrolysis over time.
Q3: Why is it important to perform forced degradation studies on a molecule like this compound?
Forced degradation studies, or stress testing, are crucial in pharmaceutical development for several reasons.[4][5] They help to:
-
Identify likely degradation products: This is essential for understanding potential impurities that may arise during manufacturing or storage.[6]
-
Establish degradation pathways: Knowing how the molecule breaks down helps in developing stable formulations and selecting appropriate packaging.[3][4]
-
Develop and validate stability-indicating analytical methods: Stressing the molecule generates the very impurities that the analytical method must be able to separate from the parent compound, thus proving the method's specificity.[7][8]
Regulatory guidance encourages these studies to ensure that any changes in the purity, potency, and identity of the product can be reliably detected.[3][7]
Troubleshooting Experimental Stability Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Inconsistent results in aqueous solutions, especially at non-neutral pH.
-
Question: My assay results for this compound are showing high variability when using acidic or basic buffers. What is happening?
-
Answer & Troubleshooting: You are likely observing pH-catalyzed hydrolysis. The stability of amides is highly dependent on pH.[9] Both strong acids and strong bases can act as catalysts to break the amide bond.[1][2][9]
-
Causality: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[1]
-
Solution:
-
Control pH: If possible, perform your experiments in a buffered solution at or near neutral pH (6.5-7.5) where the rate of hydrolysis is minimal.
-
Minimize Time in Solution: Prepare your solutions immediately before use. Do not let samples sit in acidic or basic media for extended periods.
-
Use Co-solvents: If solubility is an issue, consider using a mixture of an organic solvent (like acetonitrile or methanol) and water to reduce the activity of water and slow hydrolysis.
-
Temperature Control: Perform experiments at controlled room temperature or on ice to reduce the reaction rate.
-
-
Issue 2: No significant degradation is observed during my forced degradation study.
-
Question: I've applied standard stress conditions (e.g., 0.1 N HCl at 60°C for 8 hours) but see less than 5% degradation of this compound. How can I achieve the target degradation of 5-20%?
-
Answer & Troubleshooting: The stability of this compound might be greater than anticipated under initial stress conditions. The goal of forced degradation is to achieve a noticeable, but not complete, breakdown of the parent molecule.[5]
-
Causality: The rate of degradation is influenced by stressor concentration, temperature, and exposure time. If initial conditions are too mild, the reaction kinetics will be too slow to produce sufficient degradants within a practical timeframe.
-
Solution (Incremental Stress Increase):
-
Increase Temperature: Raise the temperature in 10-20°C increments (e.g., from 60°C to 80°C).
-
Increase Stressor Concentration: Move from 0.1 N to 1 N HCl or NaOH.
-
Extend Duration: Increase the exposure time, taking samples at intermediate time points (e.g., 12, 24, 48 hours).
-
Combine Stressors: For particularly stable compounds, a combination of stressors (e.g., elevated temperature in a moderately acidic solution) can be effective. Always change only one parameter at a time to understand its effect.
-
-
Issue 3: My analytical chromatogram (HPLC) shows poor resolution between the parent peak and a degradant.
-
Question: After stress testing, I see a new peak, but it's merged with my main this compound peak. How can I improve the separation?
-
Answer & Troubleshooting: This is a common challenge in developing a stability-indicating method. The analytical method must be able to resolve all significant degradation products from the parent peak.[5]
-
Causality: Poor resolution occurs when the chromatographic conditions (mobile phase, column, gradient, etc.) do not sufficiently differentiate the physicochemical properties (e.g., polarity, pKa) of the parent compound and its degradants.
-
Solution (Method Optimization):
-
Modify Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of the peaks. This provides more time for separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and change elution patterns.
-
Adjust pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte or degradants, significantly impacting retention time.
-
Change Column Chemistry: If other options fail, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.
-
-
| Problem | Potential Cause | Suggested Solution |
| No Degradation | Stress conditions are too mild. | Increase temperature, stressor concentration, or duration incrementally. |
| Complete Degradation | Stress conditions are too harsh. | Reduce temperature, stressor concentration, or duration. |
| Poor Peak Shape | Column overload; inappropriate mobile phase pH. | Reduce sample concentration; adjust mobile phase pH to be +/- 2 units away from analyte pKa. |
| Co-eluting Peaks | Insufficient chromatographic resolution. | Modify gradient slope, change organic solvent, adjust mobile phase pH, or try a different column. |
| Table 1: Troubleshooting Guide for Forced Degradation Experiments. |
Protocols for Stability Assessment
These protocols provide a starting point for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation.[5] Always run a control sample (unstressed) in parallel.
General Workflow
Caption: General experimental workflow for forced degradation studies.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Stress:
-
To a vial, add an appropriate volume of stock solution and dilute with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
-
Base Stress:
-
To a vial, add stock solution and dilute with 0.1 N NaOH to a final concentration of ~100 µg/mL.[1]
-
Incubate at 60°C.
-
Withdraw aliquots at time points (hydrolysis is often faster in base, so try 1, 2, 4, 8 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a ~100 µg/mL solution of this compound in a suitable solvent (e.g., mobile phase).
-
Oxidative Stress:
-
Add a volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot, dilute to the target concentration with mobile phase, and analyze immediately by HPLC.
-
Protocol 3: Thermal Degradation
-
Solid State: Place a small amount of solid this compound powder in a thermostatically controlled oven at a temperature below its melting point (e.g., 80-105°C) for 48 hours. Dissolve a sample in mobile phase for analysis.
-
Solution State: Prepare a ~100 µg/mL solution of the compound in a stable solvent (e.g., water or acetonitrile). Heat the solution at 80°C for 48 hours.
-
Analysis: Analyze the samples at appropriate time points and compare them against a control sample stored under refrigerated conditions.
References
-
Brainly. (2020). Describe the hydrolysis of 2-methyl-butanamide using NaOH.Link
-
BenchChem. (2025). 2-Methylbutyronitrile | 18936-17-9.Link
-
Rasmussen, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Link
-
BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.Link
-
Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. Link
-
ChemicalBook. (2023). This compound | 1113-57-1.Link
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Link
-
BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-Methyl-2-phenylbutanamide.Link
-
Sigma-Aldrich. (n.d.). (S)-(+)-2-METHYLBUTYRAMIDE AldrichCPR.Link
-
Homework.Study.com. (n.d.). Acid hydrolysis of N-methyl butyramide (in water and hydrochloric acid) with heat produces.Link
-
Sagar, G. V., et al. (2021). A Novel Validated Stability-Indicating RP-HPLC Method for the Estimation of Glycopyrrolate in Bulk and Pharmaceuticals Using Experimental Design. Analytical and Bioanalytical Chemistry Research. Link
-
Scilit. (n.d.). Hydrolysis of amides. V. Alkaline hydrolysis of alkyl-substituted amides.Link
-
National Center for Biotechnology Information. (n.d.). 2-Methylbutanamide. PubChem Compound Database. Link
-
Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. Link
-
Czajlik, I., et al. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. Link
-
Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. Link
-
da Silva, D., et al. (2010). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. Link
-
Research Journal of Pharmacy and Technology. (2011). Significance of Stability Studies on Degradation Product.Link
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides.Link
-
Zhang, G. G. Z., et al. (2022). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. National Center for Biotechnology Information. Link
-
ResearchGate. (2014). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.Link
-
Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@).Link
-
ResearchGate. (2015). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques.Link
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Link
-
ResearchGate. (2018). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.Link
-
National Center for Biotechnology Information. (2019). Screening the Degradation of Polymer Microparticles on a Chip.Link
-
Sigma-Aldrich. (n.d.). (S)-(+)-2-METHYLBUTYRAMIDE AldrichCPR.Link
-
ResearchGate. (2003). Synthesis and enzymatic degradation of 2-methylene-1,3-dioxepane and methyl acrylate copolymers.Link
-
PubMed. (2018). Influence of pH and Salt Concentration on Pickering Emulsions Stabilized by Colloidal Peanuts.Link
-
ResearchGate. (1970). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).Link
-
National Center for Biotechnology Information. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures.Link
-
ResearchGate. (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS.Link
Sources
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. analchemres.org [analchemres.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Methylbutyramide Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals transitioning the synthesis of 2-Methylbutyramide from a laboratory setting to a pilot plant scale. We will explore common synthesis strategies, address frequently encountered challenges in a troubleshooting format, and provide a validated, step-by-step protocol for safe and efficient scale-up.
Synthesis Pathway Overview
The synthesis of this compound typically involves the formation of an amide bond. While direct condensation of a carboxylic acid and an amine is the most atom-economical route, it often requires high temperatures or specialized coupling agents, which can present challenges on a larger scale.[1][2] A more common and controllable industrial approach involves the activation of the carboxylic acid, for example, by converting it into an acyl chloride, which then readily reacts with an amine source like ammonia.
The following diagram illustrates a robust, two-step synthesis route starting from 2-methylbutyric acid.
Caption: A common two-step synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main strategies are:
-
Direct Amidation: Reacting 2-methylbutyric acid directly with ammonia. This typically requires high heat to overcome the initial acid-base reaction, or the use of coupling agents (e.g., carbodiimides, phosphonium salts) to activate the carboxylic acid in situ.[1][3]
-
Acyl Chloride Route: A two-step process where 2-methylbutyric acid is first converted to 2-methylbutyryl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride is then reacted with ammonia or aqueous ammonium hydroxide to form the amide.[4] This route is often preferred for scale-up due to its high reactivity and more manageable reaction conditions in the amidation step.
Q2: Why is direct thermal condensation of 2-methylbutyric acid with ammonia often avoided in pilot plants?
A2: While seemingly simpler, direct thermal condensation requires very high temperatures (often >180 °C) to drive off water and favor amide formation over the stable ammonium carboxylate salt.[2] Such high temperatures can lead to side reactions, decomposition of starting materials or product, and require specialized high-pressure equipment, increasing both operational complexity and safety risks.
Q3: What are the main advantages of using the 2-methylbutyryl chloride intermediate for scale-up?
A3: The key advantages are:
-
High Reactivity: The amidation reaction is typically fast and highly exothermic, often proceeding to completion at low to moderate temperatures.
-
Controllability: The reaction rate can be easily controlled by the addition rate of the acyl chloride to the ammonia solution, which is a critical safety and quality parameter in large reactors.[5]
-
High Conversion: The reaction is generally irreversible and drives towards high conversion, simplifying downstream purification.
Q4: What solvents are recommended for the amidation step at a pilot scale?
A4: The choice of solvent is critical. Often, the reaction is performed in a biphasic system. An excess of aqueous ammonia (e.g., 28-30% solution) can serve as both the reagent and the aqueous phase. A water-immiscible organic solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether) is used to dissolve the 2-methylbutyryl chloride and, subsequently, the this compound product. This facilitates temperature control, improves mixing, and simplifies the workup by allowing for a simple phase separation.
Q5: How does reaction temperature affect the process?
A5: Temperature control is arguably the most critical parameter for a safe scale-up.[6]
-
Acyl Chloride Formation: This reaction is typically performed at moderate temperatures (e.g., 40-60 °C) with careful off-gas management for the HCl and SO₂ produced.
-
Amidation: This step is highly exothermic. The reaction should be initiated at a low temperature (e.g., 0-10 °C) and the internal temperature must be carefully monitored.[7] A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[5] Maintaining a controlled temperature ensures the desired product is formed and minimizes hydrolysis of the acyl chloride or other side reactions.
Troubleshooting Guide
Q: My reaction yield is significantly lower at the pilot scale compared to the lab. What are the likely causes?
A: This is a common scale-up challenge. Consider the following:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. "Hot spots" can form where the acyl chloride is added, leading to side reactions. Magnetic stirring is inadequate for large volumes; an overhead mechanical stirrer is essential.[6] Ensure the impeller design and stirring speed are sufficient to maintain a good vortex and rapid mixing at the point of addition.
-
Poor Temperature Control: If the internal temperature rises too high, the acyl chloride can hydrolyze back to the carboxylic acid upon contact with water, reducing your yield. Conversely, if the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion in the allotted time. Use a thermocouple to monitor the internal reaction temperature, not the jacket temperature.[7]
-
Slow Reagent Addition: While controlled addition is crucial for safety, an excessively slow addition rate, especially at higher temperatures, can increase the chance of reactant degradation or side reactions over the extended reaction time.
-
Workup Losses: Are you losing product during phase separations or extractions? Emulsion formation is more common at larger scales. Consider adding a brine wash to help break emulsions. Ensure sufficient settling time for clean phase separation in a large reactor.
Q: The final product is contaminated with 2-methylbutyric acid. How can I fix this?
A: This impurity arises from the hydrolysis of unreacted 2-methylbutyryl chloride during the workup.
-
Cause: This indicates either an incomplete reaction or premature quenching. Ensure you are using a sufficient excess of ammonia to both react and neutralize the HCl byproduct.
-
Solution: After the reaction is complete, a basic wash (e.g., with dilute sodium bicarbonate or sodium hydroxide solution) of the organic phase can effectively remove the acidic impurity. Be cautious, as this can be effervescent if there is residual acyl chloride. Perform this step with good agitation and venting.
Q: The amidation reaction is generating too much pressure in the reactor. What's happening?
A: Pressure buildup during this reaction is a serious safety concern.
-
Cause 1 - Thermal Runaway: The most dangerous cause is a runaway reaction.[8] If cooling is insufficient, the solvent and/or aqueous ammonia can begin to boil, rapidly increasing vapor pressure.
-
Cause 2 - Inefficient HCl Quenching: The reaction produces one equivalent of HCl. While the excess ammonia should neutralize this to form NH₄Cl, poor mixing can lead to localized pockets of HCl, which is a gas, before it is quenched.
-
Mitigation:
-
Re-evaluate your cooling capacity: Ensure your reactor's cooling system can handle the calculated heat of reaction for the planned batch size and addition rate.[5]
-
Improve Subsurface Addition: Add the 2-methylbutyryl chloride below the surface of the well-agitated ammonia solution. This ensures it reacts immediately and the HCl byproduct is quenched instantly.
-
Reduce Addition Rate: Slowing the addition of the acyl chloride will reduce the rate of heat generation, allowing the cooling system to keep up.[5]
-
Ensure Proper Venting: The reactor must be equipped with a properly sized vent line connected to a scrubber to handle potential off-gassing safely. Avoid using simple needles for gas outlet on a large scale.[7]
-
Pilot Plant Scale-Up Workflow & Protocol
The transition from lab to pilot requires a systematic approach to identify and mitigate risks before commencing operations.
Caption: A systematic workflow for scaling up chemical synthesis.
Experimental Protocol: Synthesis of this compound (1 kg Scale)
Safety Precaution: This process involves corrosive and flammable materials. A thorough Process Hazard Analysis (PHA) must be conducted before execution.[8] All operations must be performed in a well-ventilated area or walk-in fume hood with appropriate PPE (face shield, gloves, acid/base resistant apron).[4]
Step 1: Preparation of 2-Methylbutyryl Chloride
-
Reactor Setup: Charge a 5 L, dry, glass-lined reactor equipped with an overhead stirrer, thermocouple, condenser, and a gas outlet connected to a caustic scrubber.
-
Reagent Charge: Charge 2-methylbutyric acid (1.18 kg, 11.55 mol, 1.0 equiv).
-
Reaction: Begin stirring and add thionyl chloride (1.51 kg, 12.71 mol, 1.1 equiv) via an addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 60-65 °C and hold for 3-4 hours, or until gas evolution ceases and in-process controls (e.g., GC analysis of a quenched aliquot) show full conversion.
-
Distillation: The crude 2-methylbutyryl chloride can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Step 2: Amidation
-
Reactor Setup: Charge a 20 L reactor (equipped as above) with a concentrated ammonium hydroxide solution (28-30%, ~5.8 L, ~58 mol, ~5 equiv).
-
Cooling: Begin vigorous stirring and cool the ammonia solution to 0-5 °C using a chiller on the reactor jacket.
-
Controlled Addition: Add the crude 2-methylbutyryl chloride (~1.39 kg, 11.55 mol, 1.0 equiv) subsurface via a dip tube over 2-3 hours. Crucially, maintain the internal temperature at 5-10 °C throughout the addition. A temperature spike indicates the addition rate is too fast for the reactor's cooling capacity.[6]
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at 10 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup - Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washes: Wash the organic layer (if a solvent was used) or the product layer with a 5% sodium bicarbonate solution (~2 L), followed by a water wash (~2 L), and finally a brine wash (~2 L) to aid in drying.
-
Solvent Removal: If an organic solvent was used, concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by vacuum distillation or recrystallization to yield the final, high-purity this compound.
Data Summary: Lab vs. Pilot Scale Comparison
The following table provides a comparative summary of key parameters when scaling the amidation step from a laboratory to a pilot plant setting.
| Parameter | Lab Scale | Pilot Plant Scale | Rationale for Change |
| Batch Size (Product) | ~10 g | ~1 kg | 100x increase in scale. |
| Reactor Volume | 250 mL Flask | 20 L Reactor | Surface area to volume ratio decreases, impacting heat transfer.[7] |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity and efficient heat dissipation in larger volumes.[6] |
| Reagent Addition | Manual (Pipette) | Metering Pump / Dip Tube | Provides precise, controllable addition rate crucial for safety.[9] |
| Temperature Monitoring | Thermometer in Bath | Internal Thermocouple Probe | External bath temperature does not reflect the actual reaction exotherm.[7] |
| Cooling Method | Ice/Water Bath | Jacketed Reactor with Chiller | Provides significantly higher and more reliable cooling capacity.[5] |
| Typical Yield | 85-95% | 80-90% | Slightly lower yields are common on scale-up due to handling/transfer losses. |
| Purity (Pre-Purification) | >95% | >90% | Potential for more side products if mixing or temperature control is suboptimal. |
References
-
Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Li, J., et al. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
-
Ghaffari, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
-
Química Organica.org. Synthesis of amides from carboxylic acids. [Link]
-
Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
-
Fauske, H.K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?[Link]
-
Polster, C.S., et al. (2016). Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. Organic Process Research & Development. [Link]
-
ResearchGate. (2022, June). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
Mitchell, M.B., et al. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development. [Link]
-
Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
Wang, C., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. [Link]
-
PubChem, National Institutes of Health. 2-Methylbutanamide. [Link]
Sources
- 1. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 3. scribd.com [scribd.com]
- 4. 2-甲基丁酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fauske.com [fauske.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. qesacademy.com [qesacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 2-Methylbutyramide: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of safety, efficacy, and reproducibility. 2-Methylbutyramide, a simple branched-chain amide, finds its utility in various chemical syntheses, and its purity is paramount to ensure the integrity of downstream products and research outcomes. The presence of impurities, even in trace amounts, can have significant and often unforeseen consequences on reaction kinetics, product yield, and biological activity.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of this compound. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, grounding our discussion in established validation principles to ensure every protocol is a self-validating system.
The Gold Standard: Purity Determination by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity analysis in the pharmaceutical industry.[1][2] Its preeminence is due to its high resolving power, which allows for the separation of the main compound from closely related structural analogues and process-related impurities, and its exceptional sensitivity and quantitative accuracy. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically a C18 or C8 alkyl-silica) and a polar mobile phase. Compounds with greater polarity elute earlier, while less polar compounds are retained longer by the stationary phase. This mechanism is ideal for separating this compound from potential non-polar impurities or more polar degradation products.
Causality in Method Design:
-
Column Choice (C18): A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, providing excellent separation for a wide range of small organic molecules like this compound. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. Water is the weak solvent. An isocratic elution (constant mobile phase composition) is chosen for its simplicity and robustness, which is suitable when impurities have retention times reasonably close to the main peak.
-
UV Detection: The amide functional group in this compound contains a chromophore that absorbs in the low UV range. A detection wavelength of 210 nm is selected to ensure high sensitivity for both the parent amide and potential impurities that share this structural feature.
Experimental Protocol: HPLC Purity Assay for this compound
This protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which require demonstration of specificity, linearity, accuracy, precision, and robustness.[3][4][5]
1. Instrumentation & Chromatographic Conditions:
-
System: HPLC with a UV-Vis Detector, Binary or Quaternary Pump, Autosampler, and Column Oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (40:60 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
2. Standard & Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
3. System Suitability:
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates (column efficiency) should be not less than 2000.
-
4. Analysis Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
Record the chromatograms for a run time sufficient to elute all potential impurities (e.g., 15-20 minutes).
-
Calculate the percentage purity of the sample using the area normalization method, assuming all components have a similar response factor at 210 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC purity validation of this compound.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can provide complementary information. The choice of method should always be justified by the analytical goal.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable substances.[6] this compound, with its relatively low molecular weight, is amenable to GC analysis, making this a viable alternative to HPLC.
-
Principle of Operation: A sample is vaporized and injected onto the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). Components are separated based on their boiling points and interactions with the column's stationary phase.[7][8]
-
Scientific Rationale: GC is particularly adept at separating volatile impurities, such as residual solvents from the synthesis process, which may be difficult to resolve from the solvent front in RP-HPLC. A Flame Ionization Detector (FID) is commonly used, offering high sensitivity to nearly all organic compounds.
Experimental Protocol: GC Purity Assay
-
System: Gas Chromatograph with FID.
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Temperatures:
-
Inlet: 250 °C (Split ratio 50:1).
-
Detector: 280 °C.
-
Oven: 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min.
-
-
Injection Volume: 1 µL.
-
Diluent: Dichloromethane.
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of this compound in the diluent.
Titrimetry
Titrimetric methods are classic chemical analyses that can provide a highly accurate assay of the main component. For an amide, this typically involves hydrolysis followed by a back-titration.
-
Principle of Operation: A known mass of the amide is hydrolyzed with a known excess of a strong base (e.g., NaOH) under heat. The hydrolysis reaction consumes the base. The unreacted base is then titrated with a standardized acid. The amount of base consumed is directly proportional to the amount of amide present in the sample.[9][10]
-
Scientific Rationale: This method provides an absolute measure of the amide functional group content. It is not a separation technique and thus does not provide an impurity profile. Its value lies in its ability to deliver a highly precise assay value for the main component, which can be used to qualify a primary reference standard. However, it lacks specificity, as any other basic or acidic impurities will interfere, and it cannot distinguish the target amide from other amide impurities.[11]
Experimental Protocol: Titrimetric Assay
-
Hydrolysis: Accurately weigh ~200 mg of this compound into a round-bottom flask. Add 25.0 mL of 1 N Sodium Hydroxide and a few boiling chips. Reflux the mixture for 1 hour to ensure complete hydrolysis.
-
Cooling: Allow the solution to cool to room temperature.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate the excess sodium hydroxide with standardized 0.5 N Hydrochloric Acid until the pink color disappears.
-
Blank Determination: Perform a blank titration using 25.0 mL of the same 1 N Sodium Hydroxide solution without the sample.
-
Calculation: The difference in the volume of HCl used for the blank and the sample corresponds to the amount of NaOH consumed by the amide hydrolysis.
Head-to-Head: Performance Comparison
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. The table below provides a direct comparison of the discussed techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Specificity | High; separates the main analyte from impurities. | High; separates volatile compounds effectively. | Low; measures total amide content, subject to interference from acidic/basic impurities. |
| Information Provided | Purity and impurity profile (number and relative amount of impurities). | Purity and volatile impurity profile (e.g., residual solvents). | Assay of the main component only. No impurity profile. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very High (typically ng/mL to pg/mL). | Moderate (typically mg scale). |
| Throughput | Moderate; typical run times are 15-30 minutes per sample. | Moderate; typical run times are 15-30 minutes per sample. | Low; involves manual, time-consuming wet chemistry steps. |
| Instrumentation Cost | High. | High. | Low. |
| Best Use Case | Routine quality control, stability testing, impurity profiling, and release testing. | Analysis of volatile impurities, residual solvents, and alternative for volatile analytes. | Assay of pure substances, qualification of reference standards where high precision is key. |
Decision Framework for Method Selection
The choice of analytical technique is not arbitrary. It follows a logical pathway based on the analytical objective.
Caption: Decision-making framework for selecting an analytical method.
Conclusion
For the comprehensive purity validation of this compound, High-Performance Liquid Chromatography is unequivocally the most suitable and robust primary technique. Its ability to separate and quantify the active compound while simultaneously providing a detailed impurity profile makes it indispensable for quality control and regulatory compliance in a drug development setting. The method's performance must be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.[12]
However, a holistic analytical strategy recognizes that other methods serve vital, complementary roles. Gas Chromatography is the superior choice for quantifying volatile impurities and residual solvents, while Titrimetry offers a low-cost, high-precision method for the absolute assay of a purified reference material. By understanding the strengths and limitations of each technique, the modern analytical scientist can build a comprehensive, multi-faceted validation package that ensures the highest standards of quality and scientific integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Siggia, S., & Stahl, C. R. (1955). Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry, 27(12), 1975-1977. [Link]
-
Synthesis and analysis of amides. Chemistry Education. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Lab 9 Estimation of Amide Groups in The Given Organic Compound. Scribd. [Link]
-
Gas Chromatography. Chemistry LibreTexts. [Link]
-
How To Read Gas Chromatography Analysis?. YouTube. [Link]
-
The Beginner's Guide to Interpreting GC/MS Results. Innovatech Labs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. scribd.com [scribd.com]
- 11. dmphotonics.com [dmphotonics.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Multi-Technique Approach to the Structural Elucidation of 2-Methylbutyramide
A Senior Application Scientist's Guide to Confirming Molecular Structure using NMR and Mass Spectrometry
In the realms of chemical synthesis, natural product discovery, and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Every subsequent experiment, from bioactivity screening to formulation, hinges on the certainty of the compound's identity. This guide provides an in-depth, practical comparison of how two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are synergistically employed to definitively confirm the structure of 2-Methylbutyramide.
This compound (also known as 2-methylbutanamide) is a primary amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol .[1][2] While its structure appears simple, it possesses sufficient complexity—including stereocenters and various proton and carbon environments—to serve as an excellent model for demonstrating a rigorous, multi-technique structural validation workflow. We will explore not just the data but the causality behind the experimental choices and the logic of spectral interpretation.
The Subject Molecule: this compound
To interpret the forthcoming spectral data, we must first understand the molecule's connectivity and the distinct chemical environments of its atoms.
Caption: Molecular structure of this compound with distinct carbon atoms labeled.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (protons) and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures data reproducibility and integrity.
-
Sample Weighing: Accurately weigh ~10-20 mg of the synthesized this compound. Rationale: This provides sufficient concentration for a strong signal-to-noise ratio without causing solubility issues or line broadening.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds. Its deuterium atoms are NMR-inactive at the proton frequency, preventing solvent signal overwhelming.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). Rationale: TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured, ensuring data comparability across different spectrometers.[3][4]
-
Analysis: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
¹H NMR Analysis: Mapping the Proton Environments
The proton NMR spectrum reveals four key pieces of information: the number of unique proton environments (number of signals), their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).
Based on the structure of this compound, we anticipate five distinct signals.
| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Shift and Splitting |
| -NH₂ (Amide Protons) | 5.5 - 7.0 (broad) | Singlet (broad) | 2H | Amide protons are often broad due to quadrupole coupling with nitrogen and chemical exchange. They typically do not couple with adjacent protons.[5] |
| -CH- (alpha-proton) | 2.1 - 2.4 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing carbonyl group, shifting it downfield. It is coupled to 2 protons on C3 and 3 protons on C5 (5 neighbors), predicting a complex multiplet.[3] |
| -CH₂- (Methylene Protons) | 1.4 - 1.7 | Multiplet | 2H | These protons are coupled to the single proton on C2 and the three terminal protons on C4 (4 neighbors), resulting in a multiplet. |
| -CH₃ (Branched Methyl) | 1.1 - 1.3 | Doublet | 3H | This methyl group is adjacent to the single methine proton (CH). Following the n+1 rule, it is split into a doublet (1+1=2).[6] |
| -CH₃ (Terminal Methyl) | 0.9 - 1.0 | Triplet | 3H | This terminal methyl group is adjacent to the two methylene protons (CH₂). Following the n+1 rule, it is split into a triplet (2+1=3). |
This predicted spectrum provides a unique fingerprint. The combination of a doublet, a triplet, two complex multiplets, and a broad amide signal is highly characteristic of the this compound structure.
¹³C NMR Analysis: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment. For this compound, all five carbon atoms are chemically distinct and should produce five signals.
| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C1 (-C =O) | 175 - 180 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, resulting in a large downfield shift.[7] |
| C2 (-C H-) | 40 - 45 | This methine carbon is alpha to the carbonyl group, causing a moderate downfield shift. |
| C3 (-C H₂-) | 25 - 30 | A standard methylene carbon in an aliphatic chain. |
| C5 (Branched -C H₃) | 16 - 20 | A standard methyl carbon in an aliphatic environment. |
| C4 (Terminal -C H₃) | 11 - 14 | This terminal methyl group is the most shielded (upfield) carbon, being furthest from the electron-withdrawing amide group. |
The ¹³C spectrum powerfully confirms the carbon backbone. The presence of a peak in the ~177 ppm region is definitive evidence of an amide or carboxylic acid carbonyl, while the other four signals in the aliphatic region (0-50 ppm) confirm the specific arrangement of the butyl chain.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry complements NMR by providing the molecular weight of the compound and offering structural clues through its fragmentation pattern. For this analysis, we will consider Electron Ionization (EI), a common "hard" ionization technique that induces reproducible fragmentation.
Experimental Protocol: EI-MS
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or a GC inlet.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.[8]
-
Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Interpreting the Mass Spectrum
Molecular Ion Peak (M⁺•): The molecular formula C₅H₁₁NO gives a nominal mass of 101. A key principle, the Nitrogen Rule , states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The detection of a molecular ion peak at m/z = 101 is the first crucial piece of evidence from the mass spectrum, confirming the molecular formula.[9]
Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. For aliphatic amides, two fragmentation types are particularly informative: α-cleavage and McLafferty rearrangement.[10][11]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| Observed m/z | Proposed Fragment Identity | Fragmentation Pathway | Significance |
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight and is consistent with the molecular formula. |
| 86 | [M - •CH₃]⁺ | Loss of a methyl radical | Indicates the presence of a methyl group. |
| 72 | [M - •C₂H₅]⁺ | α-cleavage: loss of an ethyl radical | Cleavage of the bond between C2 and C3, characteristic of a butyl chain. |
| 57 | [C₄H₉]⁺ | Cleavage of the C1-C2 bond | Formation of a stable secondary butyl cation. This is often a significant peak for branched alkanes.[12] |
| 44 | [H₂N=C=O]⁺• | α-cleavage and rearrangement | This fragment, [CONH₂]⁺•, is highly characteristic of primary amides and is often the base peak.[11] Its presence strongly supports the primary amide functionality. |
The observation of the molecular ion at m/z 101, combined with the characteristic primary amide fragment at m/z 44 and logical neutral losses corresponding to the alkyl chain, provides compelling evidence for the proposed structure.
Conclusion: A Synergistic and Self-Validating System
Neither NMR nor mass spectrometry alone can provide absolute structural proof without ambiguity. However, when used in concert, they create a powerful, self-validating system for structural elucidation.
-
Mass Spectrometry provides the molecular formula (via the molecular ion) and identifies the primary amide functional group (via the m/z 44 fragment).
-
¹³C NMR confirms the presence of five distinct carbons, including the amide carbonyl (~177 ppm) and the four unique carbons of the 2-methylbutyl group.
-
¹H NMR definitively pieces the puzzle together, showing the exact connectivity through spin-spin coupling. The triplet-multiplet-multiplet-doublet pattern is an unambiguous signature of the 2-methylbutyl fragment attached to the amide.
References
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from JoVE. URL: [Link]
-
National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from NIH National Library of Medicine. URL: [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from RSC Publishing. URL: [Link]
-
Gilpin, J. A. (1959). Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry, 31(5), 935–939. URL: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. URL: [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 41097729, (R)-2-Methylbutanamide. Retrieved from PubChem. URL: [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 226198, Butyramide, 2-ethyl-N-methyl-. Retrieved from PubChem. URL: [Link]
-
NIST. Propanamide, 2-methyl-. In NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from PubChem. URL: [Link]
-
Chemistry LibreTexts. (2021). Carbon-13 NMR Spectroscopy. Retrieved from Chemistry LibreTexts. URL: [Link]
-
NIST. Butanamide, 3-methyl-. In NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from HMDB. URL: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from Compound Interest. URL: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. URL: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Retrieved from MSU. URL: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Retrieved from NMRDB.org. URL: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-methylbutane. Retrieved from Doc Brown's Chemistry. URL: [Link]
-
NIST. NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-methylbut-1-ene. Retrieved from Doc Brown's Chemistry. URL: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. URL: [Link]
-
ChemAxon. NMR Predictor. Retrieved from ChemAxon Docs. URL: [Link]
-
CASPRE. 13C NMR Predictor. Retrieved from CASPRE. URL: [Link]
-
YouTube. (2021). Predicting C-NMR spectra from molecular structure. Retrieved from YouTube. URL: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from Oregon State University. URL: [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. URL: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from NMRDB.org. URL: [Link]
-
NIST. Butanamide, 3-methyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from University of Wisconsin. URL: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from Oregon State University. URL: [Link]
-
The University of Liverpool Repository. PROTON NMR PREDICTION OF AMIDES. Retrieved from University of Liverpool. URL: [Link]
-
NMRium. Predict. Retrieved from NMRium demo. URL: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum for 2-methylbutane. Retrieved from Doc Brown's Chemistry. URL: [Link]
-
Doc Brown's Chemistry. 2-methylbutane low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry. URL: [Link]
-
NIST. Butane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]
Sources
- 1. (R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. compoundchem.com [compoundchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Comparative Guide to the Isomeric Purity Assessment of 2-Methylbutyramide
For researchers and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, pharmacological profile, and safety. 2-Methylbutyramide, a chiral amide, serves as an excellent model for exploring the analytical challenges in determining isomeric purity. Its enantiomers, (S)-2-Methylbutyramide and (R)-2-Methylbutyramide, possess identical physical properties in an achiral environment, demanding specialized techniques to resolve and quantify them.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the isomeric purity of this compound. We move beyond mere procedural descriptions to dissect the underlying principles, helping you make informed decisions based on your specific analytical needs—be it for high-throughput screening, regulatory submission, or fundamental research.
The Analytical Imperative: Why Isomeric Purity Matters
Chirality is fundamental in pharmacology. Biological systems, composed of chiral entities like amino acids and sugars, often interact differently with each enantiomer of a chiral drug.[1][2][3] One enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the accurate measurement of enantiomeric excess (ee), defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is a non-negotiable aspect of quality control and regulatory compliance.[1][4]
Core Methodologies: A Comparative Overview
The assessment of isomeric purity for a compound like this compound hinges on creating a chiral environment where the enantiomers become distinguishable. This can be achieved through several powerful analytical techniques, primarily categorized into chromatographic and spectroscopic methods, with polarimetry serving as a foundational, albeit limited, tool.
| Technique | Principle | Primary Application | Sensitivity | Quantitative Accuracy | Absolute Configuration |
| Chiral GC | Differential partitioning with a Chiral Stationary Phase (CSP). | Volatile and thermally stable compounds. | High (ng-pg) | Excellent | No (requires standards) |
| Chiral HPLC | Differential interaction with a CSP. | Broad applicability, non-volatile compounds. | High (µg-ng) | Excellent | No (requires standards) |
| NMR Spectroscopy | Diastereomeric environment formation using Chiral Auxiliaries. | Structural confirmation and quantification. | Moderate (mg) | Very Good | Yes (with specific methods) |
| VCD Spectroscopy | Differential absorption of left vs. right circularly polarized IR light. | Absolute configuration determination. | Moderate (mg) | Good (for ee) | Yes (via ab initio calculation) |
| Polarimetry | Measurement of bulk optical rotation of a solution. | Quick check of enantiomeric purity for known, pure substances. | Low (mg/mL) | Poor for ee | No (only net rotation) |
Chromatographic Separations: The Gold Standard
Chromatographic methods are the workhorses of enantiomeric purity analysis, offering high-resolution separation that directly translates to accurate quantification.[5][6] The core principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, leading to different retention times.[2][7]
Workflow for Chromatographic Method Selection
Caption: Decision workflow for selecting a chromatographic method.
A. Chiral Gas Chromatography (GC)
For a relatively small molecule like this compound, Chiral GC is an excellent choice due to its high efficiency and sensitivity.[7][8]
-
Expertise & Causality : The choice of GC is predicated on the analyte's ability to be volatilized without degradation. The amide functional group in this compound is polar, which can lead to peak tailing on some columns. Therefore, the selection of a robust Chiral Stationary Phase (CSP), often based on modified cyclodextrins, is critical. These CSPs create chiral cavities where one enantiomer fits more favorably, leading to a longer retention time.[7]
-
Experimental Protocol (Direct Method)
-
Column Selection : Utilize a CSP column, such as one based on a derivatized β- or γ-cyclodextrin (e.g., Rt-βDEXse).[9]
-
Sample Preparation : Dissolve a precise amount of this compound in a volatile solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
-
GC Conditions :
-
Injector : Split/Splitless, 250 °C.
-
Carrier Gas : Helium or Hydrogen, constant flow (~1 mL/min).
-
Oven Program : Start at a low temperature (e.g., 60 °C) and ramp at a controlled rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 180 °C).[9] The slow ramp is crucial for maximizing the differential interaction with the CSP.
-
Detector : Flame Ionization Detector (FID), 250 °C.
-
-
Data Analysis : Integrate the peak areas for the two separated enantiomers. Calculate enantiomeric excess using the formula: ee% = [(Area1 - Area2) / (Area1 + Area2)] * 100.
-
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers broader applicability and is less constrained by analyte volatility.[2][6][10] The separation mechanism relies on various interactions (hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the CSP.[11]
-
Expertise & Causality : Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® or Chiralpak®) are exceptionally versatile for separating a wide range of chiral compounds, including amides.[1][12] The choice of mobile phase is critical. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for amides, as the polar alcohol modifier competes with the analyte for polar interaction sites on the CSP, fine-tuning the separation.[10]
-
Experimental Protocol (Direct Method)
-
Column Selection : Screen several polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).[10]
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL and filter through a 0.45 µm filter.
-
HPLC Conditions :
-
Mobile Phase : A mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol) in a ratio of 90:10 (v/v). An acidic or basic additive (0.1% trifluoroacetic acid or diethylamine) may be required to improve peak shape.[10]
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Column Temperature : 25 °C (isothermal).
-
Detection : UV detector at a low wavelength (e.g., 210 nm) where the amide bond absorbs.
-
-
Data Analysis : Calculate ee% from the integrated peak areas as described for GC.
-
NMR Spectroscopy: A Structural Approach
NMR spectroscopy offers a distinct advantage by providing structural information alongside quantitative data. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be introduced to create a diastereomeric environment.[13][14]
Workflow for NMR Chiral Analysis
Caption: NMR workflow using Chiral Derivatizing vs. Solvating Agents.
A. Chiral Derivatizing Agents (CDAs)
This indirect method involves covalently reacting the enantiomeric mixture with a single enantiomer of a CDA to form two stable diastereomers.[15] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[15][16]
-
Expertise & Causality : For this compound, the N-H protons are acidic enough to be derivatized, but a more common strategy would be to first hydrolyze the amide to its corresponding acid, 2-methylbutyric acid. The resulting chiral carboxylic acid can then be readily converted into diastereomeric esters or amides using well-known CDAs. For example, reacting the acid with a chiral alcohol like (R)-1-phenylethanol would yield diastereomeric esters. A classic and powerful alternative is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which creates derivatives where the protons near the new chiral center are significantly dispersed in the ¹H NMR spectrum.[14]
B. Chiral Solvating Agents (CSAs)
CSAs are a more direct and non-destructive alternative. They form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[17][18] This interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers.
-
Expertise & Causality : The effectiveness of a CSA relies on specific intermolecular interactions like hydrogen bonding or π-π stacking. For this compound, a CSA capable of hydrogen bonding with the amide N-H or C=O group would be most effective. Chiral alcohols or acids can serve this purpose. The key is that the association and dissociation of the analyte-CSA complex must be fast on the NMR timescale to see sharp, shifted signals rather than broad peaks.
-
Experimental Protocol (Using a CSA)
-
Reagent Selection : Choose an appropriate CSA, for example, (R)-1,1'-bi-2-naphthol (BINOL) or a derivative.[19]
-
Sample Preparation :
-
Accurately weigh ~5-10 mg of this compound into an NMR tube.
-
Dissolve in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Acquire a baseline ¹H NMR spectrum.
-
Add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
NMR Acquisition : Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis :
-
Identify a proton signal (e.g., the α-methine proton or one of the methyl groups) that shows separation into two distinct peaks or multiplets upon addition of the CSA.
-
Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
-
Advanced Chiroptical Techniques: Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[20][21] Unlike chromatography or standard NMR, VCD can be used to determine the absolute configuration of a chiral molecule without a reference standard.[22]
-
Expertise & Causality : The VCD spectrum of one enantiomer is the mirror image of the other.[22] By performing a quantum mechanical calculation (typically using Density Functional Theory, DFT), one can predict the theoretical VCD spectrum for a specific enantiomer (e.g., the S-enantiomer).[20] Comparing this calculated spectrum to the experimental spectrum allows for an unambiguous assignment of the absolute configuration. The amide I band (primarily C=O stretch) of this compound is particularly sensitive and often yields a strong VCD signal.[23][24]
-
Experimental Protocol
-
Sample Preparation : Prepare a concentrated solution (~10-20 mg/mL) of the this compound sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).
-
Data Acquisition :
-
Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling :
-
Perform a conformational search for this compound to find the lowest energy conformers.
-
For each low-energy conformer, calculate the theoretical IR and VCD spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Data Analysis : Compare the experimental VCD spectrum with the calculated spectrum for a known configuration (e.g., S). A match in the sign and shape of the major bands confirms the absolute configuration of the sample. The enantiomeric excess can be estimated by comparing the signal intensity to that of an enantiopure standard.
-
Conclusion: Selecting the Right Tool for the Job
The assessment of isomeric purity is a multi-faceted challenge where no single technique is universally superior.
-
For routine, high-throughput quality control where high sensitivity and accuracy are paramount, Chiral GC and HPLC are the undisputed methods of choice.
-
When structural confirmation is needed, or when chromatographic methods fail, NMR with chiral auxiliaries provides a robust alternative, offering both qualitative and quantitative data.
-
For the unambiguous determination of absolute configuration, a requirement in early-stage drug development and natural product discovery, VCD spectroscopy is an unparalleled tool.
-
Polarimetry , while simple, should be reserved for qualitative checks of enantiopure samples rather than for accurate ee determination of mixtures.[25][26]
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers the modern scientist to select and implement the most appropriate and self-validating system for ensuring the stereochemical integrity of this compound and other critical chiral molecules.
References
-
Choi, J. H., & Cho, M. (2005). Amide I vibrational circular dichroism of polypeptides: generalized fragmentation approximation method. The Journal of chemical physics, 122(17), 174901. [Link]
-
Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4479. [Link]
-
Mascotti, M. L., et al. (2018). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica chimica acta, 1039, 21–38. [Link]
-
Li, Z., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 589–596. [Link]
-
Li, Z., et al. (2020). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. ChemistrySelect, 5(4), 1435-1440. [Link]
-
James, T. D., & Bull, S. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 3(2), 210–214. [Link]
-
DiRocco, D. A., et al. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 91(6), 878–881. [Link]
-
Nakamura, Y., et al. (1986). Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. Journal of Chromatography A, 366, 217-224. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]
-
Avilés-Moreno, J. R., et al. (2021). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. In Chirality. IntechOpen. [Link]
-
American Chemical Society. (2025). Modeling amide-I vibrational circular dichroism of peptides. ACS Fall 2025. [Link]
-
You, L., et al. (2015). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Angewandte Chemie International Edition, 54(24), 7130-7133. [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]
-
You, L., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Nature Communications, 12, 638. [Link]
-
Li, Z., et al. (2021). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 86(17), 11847–11855. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
-
ResearchGate. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate. [Link]
-
Hasan, M., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6), 334-340. [Link]
-
Zhang, X., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2091–2101. [Link]
-
Nemes, A., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta, 103(12), e2000171. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. [Link]
-
ResearchGate. (n.d.). Chiral separations using gas chromatography. ResearchGate. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
A. A. Tsekouras, et al. (2020). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 6(45), eabb2800. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Scribd. [Link]
-
Rodrigues, M., et al. (2021). Enantiomers and Their Resolution. Applied Sciences, 11(13), 6116. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
-
Mbah, C. J. (2019). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantiomers and Their Resolution [mdpi.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. azom.com [azom.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amide I vibrational circular dichroism of polypeptides: generalized fragmentation approximation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modeling amide-I vibrational circular dichroism of peptides - American Chemical Society [acs.digitellinc.com]
- 25. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 26. View of Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients [medwinpublisher.org]
A Comparative Investigation of the Biological Effects of 2-Methylbutyramide Enantiomers: A Proposed Research Guide
Introduction: The Critical Role of Chirality in Drug Efficacy and Safety
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. A significant portion of pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2][3] While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][4] This disparity arises from the stereoselective interactions with biological targets such as enzymes and receptors.[2][3] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of studying individual enantiomers.[1]
2-Methylbutyramide is a chiral amide with a stereocenter at the second carbon. While the racemic mixture has been noted, a detailed comparative analysis of its (R)- and (S)-enantiomers is conspicuously absent in publicly available literature. This guide proposes a comprehensive comparative study to elucidate the distinct biological effects of (R)-2-Methylbutyramide and (S)-2-Methylbutyramide. Understanding these differences is crucial for any future development of this compound for therapeutic applications.
Proposed Research Workflow
The following diagram outlines the proposed workflow for a comprehensive comparative study of this compound enantiomers.
Sources
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. Chiral drugs - Wikipedia [en.wikipedia.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
Bridging the Bench and the Bits: A Comparative Guide to Validating Experimental Results of 2-Methylbutyramide with Theoretical Models
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not just beneficial—it is essential. For a molecule as fundamental as 2-Methylbutyramide, a simple amide with potential roles in various chemical and biological contexts, the robust validation of its structural and spectroscopic properties is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously compare experimental findings for this compound with predictions derived from robust theoretical models. By grounding our theoretical predictions in experimental reality, we enhance our confidence in both methodologies and pave the way for more accurate and predictive in silico science.
The Imperative of Cross-Validation in Molecular Science
Part 1: The Experimental Characterization of this compound
A thorough experimental investigation of this compound provides the foundational data against which theoretical models will be benchmarked. The primary techniques for characterizing a small organic molecule like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and the determination of key physicochemical properties such as dipole moment and bond lengths.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for elucidating the structural features of a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, splitting patterns, and integration of peaks are direct reporters of the molecule's connectivity and stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching, bending, and other vibrations of its chemical bonds. For this compound, the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are of particular interest.
Experimental spectra for this compound can be obtained from established spectral databases such as the Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2]
Physicochemical Properties: A Deeper Structural Dive
While spectroscopic data provides a wealth of information, a comprehensive experimental profile also includes key physicochemical parameters.
-
Bond Lengths and Angles: Precise bond lengths and angles, typically determined through X-ray crystallography for solid samples, provide the ultimate benchmark for the accuracy of a theoretical model's geometric predictions.
-
Dipole Moment: The experimental dipole moment is a measure of the molecule's overall polarity and provides a sensitive test for the accuracy of the calculated electron distribution in a theoretical model.
Due to the limited availability of direct experimental data for the dipole moment and bond lengths of this compound, we will utilize data from a closely related and well-studied structural analog, N-methylacetamide . The core amide functionality is identical, making it a reasonable proxy for validating the theoretical treatment of this critical functional group.[3][4]
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the experimental characterization of a small molecule like this compound.
Caption: Experimental workflow for the characterization of this compound.
Part 2: The Theoretical Modeling of this compound
Computational chemistry provides a powerful toolkit for predicting the properties of molecules from first principles. Density Functional Theory (DFT) has emerged as a particularly robust and computationally efficient method for studying small to medium-sized organic molecules.[5][6]
Choosing the Right Theoretical Framework
The accuracy of DFT calculations is contingent on the choice of the functional and the basis set.
-
Functional: The functional is the component of DFT that approximates the exchange-correlation energy, a complex quantum mechanical term. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing a good balance between accuracy and computational cost.
-
Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-31G(d) basis set is a popular choice that includes polarization functions on heavy atoms, which are crucial for accurately describing the geometry and electronic properties of molecules with heteroatoms like oxygen and nitrogen.
Step-by-Step Protocol for DFT Calculations using Gaussian
The following protocol outlines the steps for performing geometry optimization, vibrational frequency (IR), and NMR calculations for this compound using the Gaussian software package.[7][8][9]
-
Molecule Building and Initial Geometry:
-
Construct the 3D structure of this compound using a molecular modeling program like GaussView.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation in Gaussian.
-
Route Section: #p opt b3lyp/6-31g(d)
-
This command instructs Gaussian to perform a geometry optimization (opt) at the B3LYP level of theory with the 6-31G(d) basis set. The p keyword requests enhanced printing of output.
-
Run the calculation and verify that it has completed successfully by checking for "Normal termination" in the output file.
-
-
Vibrational Frequency (IR) Calculation:
-
Use the optimized geometry from the previous step.
-
Route Section: #p freq b3lyp/6-31g(d)
-
This command calculates the vibrational frequencies (freq) at the same level of theory. The output will contain a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.
-
-
NMR Chemical Shift Calculation:
-
Use the optimized geometry.
-
Route Section: #p nmr b3lyp/6-31g(d)
-
This command performs a Gauge-Independent Atomic Orbital (GIAO) NMR calculation (nmr) to predict the isotropic magnetic shielding values for each nucleus. These values can then be converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS).
-
Computational Workflow Diagram
The following diagram illustrates the computational workflow for predicting the properties of this compound.
Caption: Computational workflow for the theoretical prediction of this compound's properties.
Part 3: Comparative Analysis
The crux of this guide is the direct comparison of the experimental data with the theoretical predictions. This is best presented in a clear, tabular format.
Comparison of Spectroscopic Data
| Spectroscopic Property | Experimental Value (from SDBS) | Theoretical Prediction (B3LYP/6-31G(d)) |
| ¹H NMR Chemical Shifts (ppm) | To be obtained from SDBS | To be calculated |
| ¹³C NMR Chemical Shifts (ppm) | To be obtained from SDBS | To be calculated |
| IR Amide I (C=O) (cm⁻¹) | To be obtained from SDBS | To be calculated |
| IR Amide II (N-H) (cm⁻¹) | To be obtained from SDBS | To be calculated |
Note: Theoretical vibrational frequencies are often systematically overestimated and may require a scaling factor for more accurate comparison with experimental data.
Comparison of Physicochemical Properties
| Physicochemical Property | Experimental Value (N-methylacetamide) | Theoretical Prediction (this compound) |
| C=O Bond Length (Å) | 1.220[10] | To be calculated |
| C-N Bond Length (Å) | 1.380[10] | To be calculated |
| Dipole Moment (Debye) | 4.12[11] | To be calculated |
Discussion and Conclusion
The level of agreement between the experimental and theoretical data provides a measure of the accuracy of the chosen computational model. Discrepancies can often be rationalized by considering factors such as intermolecular interactions in the experimental sample (e.g., hydrogen bonding in the solid state or in solution) which are not accounted for in a gas-phase theoretical calculation. For instance, the strong intermolecular hydrogen bonding in amides can lead to a red-shift (lower frequency) of the N-H stretching vibration in the experimental IR spectrum compared to the gas-phase calculation.[3]
By systematically comparing experimental results with theoretical predictions, researchers can gain a deeper understanding of the molecular properties of this compound. This validated computational model can then be used with greater confidence to predict other properties that are difficult or impossible to measure experimentally, thereby accelerating the pace of research and development.
References
-
Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. (URL: [Link])
-
Dipole moments - Stenutz. (URL: [Link])
-
Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. (URL: [Link])
-
Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi - YouTube. (URL: [Link])
-
N-methylacetamide - Stenutz. (URL: [Link])
-
How to perform NMR calculation in Gaussian - YouTube. (URL: [Link])
-
Tutorial: Modeling NMR Spectra - UC Santa Barbara. (URL: [Link])
-
IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations - AIP Publishing. (URL: [Link])
-
Computational Chemistry Tutorial - Brent Westbrook. (URL: [Link])
-
Simulating NMR spectrum in GaussView and Gaussian. (URL: [Link])
-
GAUSSIAN 09W TUTORIAL - Barrett Research Group. (URL: [Link])
-
Experimental data for CH 3 CONH 2 (Acetamide). (URL: [Link])
-
Master Computational Chemistry Simulations with Gaussian | Udemy. (URL: [Link])
-
When using Gaussian to calculate NMR, what's the default solvent and frequency? (URL: [Link])
-
Construction of a Gaussian Process Regression Model of Formamide for Use in Molecular Simulations - PMC - NIH. (URL: [Link])
-
What would be transition state during the amide bond formation? - ResearchGate. (URL: [Link])
-
N-Methylacetamide | C3H7NO | CID 6582 - PubChem - NIH. (URL: [Link])
-
Introduction to the Spectral Data Base (SDBS). (URL: [Link])
-
AIST:Spectral Database for Organic Compounds,SDBS. (URL: [Link])
-
AIST:Spectral Database for Organic Compounds,SDBS. (URL: [Link])
-
Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed. (URL: [Link])
-
DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (URL: [Link])
-
AIST:SDBS Help. (URL: [Link])
-
Vibrational frequencies - NWChem. (URL: [Link])
-
DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience. (URL: [Link])
-
A Computational Method for Studying Vibrational Mode Dynamics Andrew Rohskopf 1, Ruiyang Li2, Tengfei Luo2, Asegun Henry1 1 Mass - arXiv. (URL: [Link])
-
SDBS-RM-01-02059 - Spectral Database for Organic Compounds (SDBS). (URL: [Link])
Sources
- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 11. Dipole moments [stenutz.eu]
Safety Operating Guide
Proper Disposal Procedures for 2-Methylbutyramide: A Comprehensive Guide for Laboratory Professionals
In the dynamic environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylbutyramide (CAS No. 1113-57-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment of this compound
A thorough understanding of the inherent hazards of a chemical is the foundation of safe handling and disposal. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[2] While specific environmental fate data for this compound is limited, it is crucial to prevent its release into drains, waterways, or soil to avoid potential environmental contamination.[2]
| Hazard Classification | GHS Category | Description |
| Acute toxicity, oral | Category 4 | Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.[1]
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[3]
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
Step 1: Evacuate and Secure the Area.
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Remove all sources of ignition.[2]
Step 2: Don Appropriate PPE.
-
Before attempting to clean the spill, ensure you are wearing the full complement of prescribed PPE.
Step 3: Contain and Absorb the Spill.
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the material.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
Step 4: Collect and Dispose of Contaminated Materials.
-
Place the absorbed material and any contaminated cleaning supplies into a suitable, clearly labeled, and sealed container for hazardous waste.[2][4]
-
Do not allow the spilled material to enter drains or waterways.[2]
Step 5: Decontaminate the Area.
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal Procedures
The disposal of this compound and its contaminated waste must adhere to federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave".[5][6][7][8]
Waste Characterization
The first step in proper disposal is to determine if the waste is hazardous. Based on its known properties, this compound waste is considered hazardous due to its irritant and toxic characteristics.[1] All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be managed as hazardous waste.
Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste in a designated, compatible, and properly labeled hazardous waste container.[9] The container must be kept tightly closed except when adding waste.[9]
-
Labeling: The hazardous waste label must be completely filled out, including the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
Final Disposal
-
Licensed Disposal Facility: All this compound waste must be disposed of through a licensed hazardous waste disposal facility.[2][10][11][12]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste collection.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1: this compound Disposal Workflow
Conclusion
Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By implementing these guidelines, researchers and laboratory professionals can ensure a safe working environment and minimize the environmental impact of their work. Proactive waste management and a thorough understanding of chemical hazards are integral to the culture of safety that underpins successful and sustainable research.
References
- EcoOnline. (n.d.). RCRA Hazardous Wastes.
- AK Scientific, Inc. (n.d.). 2-Methylbutanamide Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbutanamide. PubChem Compound Database. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
Loba Chemie. (2017). METHYL 2-[N,N-(DIMETHYLAMINO)]-2-PHENYL-BUTYRATE MSDS. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. web.mit.edu [web.mit.edu]
- 5. EcoOnline Help Center [help.ecoonline.com]
- 6. epa.gov [epa.gov]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. epa.gov [epa.gov]
- 9. mtu.edu [mtu.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylbutyramide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical compounds requires a deep, practical understanding of their potential hazards and the protocols necessary to mitigate risk. This guide provides essential, field-proven safety and logistical information for handling 2-Methylbutyramide, moving beyond a simple checklist to explain the causality behind each procedural step.
Foundational Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is critical. This compound (CAS No. 1113-57-1) presents a multi-faceted risk profile that dictates our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:
-
H302: Harmful if swallowed. [1]
These classifications are not abstract warnings; they are directives. The potential for skin, eye, and respiratory irritation necessitates a multi-layered defense strategy where engineering controls are the first line of defense, supplemented by carefully selected PPE.
Core Protective Measures: Your Essential Armor
The following table summarizes the minimum PPE requirements for the routine handling of this compound in a laboratory setting.
| Protection Type | Equipment Specification | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood | Primary Containment: A fume hood is the most critical piece of safety equipment to mitigate respiratory exposure to fine powders or vapors of this compound, directly addressing the H335 hazard.[2][3] |
| Eye & Face Protection | ANSI Z87.1 Compliant Safety Goggles | Splash & Irritant Shield: Protects against accidental splashes and airborne particulates that can cause serious eye irritation (H319).[3] A face shield may be required over goggles for large-volume transfers. |
| Hand Protection | Nitrile or Neoprene Gloves | Dermal Barrier: Prevents direct skin contact, which can lead to irritation (H315).[3] Always check glove manufacturer compatibility charts for breakthrough times.[4][5] Double-gloving is recommended for extended procedures. |
| Body Protection | Flame-Resistant Lab Coat | Contamination Prevention: Protects personal clothing and skin from spills and contamination. Must be kept fully buttoned.[3][6] |
| Foot Protection | Closed-toe, non-absorbent shoes | Spill & Injury Prevention: Protects feet from spills and falling objects. Leather or canvas shoes are not suitable as they can absorb chemicals.[6][7] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. The following workflow details the key steps for safely handling this compound, from preparation to disposal.
Workflow Diagram: Handling this compound
Caption: Standard operating procedure for handling this compound.
Protocol Steps:
-
Preparation Phase:
-
Verify Engineering Controls: Before starting, ensure the chemical fume hood has a valid certification and the airflow monitor indicates correct operation.
-
Assemble Materials: Gather the this compound container, spatulas, weigh boats, and necessary glassware. Place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on your lab coat, followed by safety goggles. Finally, don the first pair of nitrile gloves. If double-gloving, put the second pair on now. Ensure the gloves overlap the cuffs of the lab coat.
-
-
Handling Phase (Inside Fume Hood):
-
Perform all manipulations, including weighing and transferring the compound, at least 6 inches inside the sash of the fume hood.
-
When weighing, use an anti-static weigh boat or enclosure if the material is a fine powder to prevent dispersal.
-
Keep the primary container of this compound sealed when not actively dispensing from it.[8]
-
-
Cleanup and Doffing:
-
Wipe down any potentially contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.[3]
-
Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in a designated hazardous waste container.
-
Remove the inner gloves.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[8]
-
Emergency Response and Disposal Plan
Even with meticulous planning, accidents can occur. A pre-defined response plan is essential.
Exposure and Spill Management
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Small Spill (<5g) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous chemical waste. |
| Large Spill | Evacuate the immediate area and notify others.[3] Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][11] Never pour amides down the drain.[11]
-
Contaminated PPE: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[11] Double-bag this waste in clear, sturdy plastic bags, label it with a hazardous waste tag, and place it in the designated solid waste accumulation drum.[11]
By integrating a deep understanding of the chemical's hazards with robust engineering controls and meticulous operational protocols, you create a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.
References
-
Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal - Chemical Safety Protocol. Retrieved from Vanderbilt University Environmental Health, Safety & Sustainability. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbutanamide. PubChem Compound Database. Retrieved from [Link]
-
SafeWork Insider. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 2-Methylbutyraldehyde. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of Pittsburgh. Retrieved from [Link]
-
Oxford University. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]
-
International Flavors & Fragrances Inc. (2021, February 10). Safety Data Sheet: 2-Methylbutanal. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Environment, Health & Safety. Retrieved from [Link]
Sources
- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 8. aksci.com [aksci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. mtu.edu [mtu.edu]
- 11. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
